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DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine Documentation Hub

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  • Product: DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine
  • CAS: 10128-06-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(3,4-Dimethoxyphenyl)-2-methylalanine

The following technical guide focuses on 3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as -methyl-3,4-dimethoxyphenylalanine), the critical synthetic precursor and impurity marker for the antihypertensive drug Meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide focuses on 3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as


-methyl-3,4-dimethoxyphenylalanine), the critical synthetic precursor and impurity marker for the antihypertensive drug Methyldopa.

Bioactivity Profile, Synthetic Utility, and Impurity Characterization

Executive Summary & Chemical Identity[1]

3-(3,4-Dimethoxyphenyl)-2-methylalanine (CAS: 10128-06-0) is a non-proteinogenic amino acid derivative. While it possesses limited direct pharmacological activity compared to its catechol counterpart (Methyldopa), it is biologically significant as a prodrug candidate , a transport substrate probe , and a critical process-related impurity .

Its primary biological relevance lies in its metabolic conversion to


-methyl-DOPA (Methyldopa) via O-demethylation, a process that can occur in vivo but is inefficient compared to chemical synthesis. In drug development, it serves as a stable, lipophilic analog for studying amino acid transport across the Blood-Brain Barrier (BBB) via the LAT1 system.
Chemical Structure Data
PropertySpecification
IUPAC Name 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Common Name

-Methyl-3,4-dimethoxyphenylalanine
Molecular Formula

Molecular Weight 239.27 g/mol
Key Functional Groups Primary Amine, Carboxylic Acid, Dimethoxy Benzene, Quaternary

-Carbon
Chirality Exists as (S)- (L-) and (R)- (D-) enantiomers; L-isomer is the bioactive precursor.

Biological Activity & Mechanism of Action[2][3]

The Precursor Relationship (Metabolic Activation)

The dimethoxy compound is pharmacologically latent until activated. Its biological activity is defined by its ability to be converted into the active catecholamine inhibitor.

  • Mechanism: The dimethoxy groups protect the catechol moiety from oxidation during transport. However, in vivo O-demethylation (mediated by hepatic CYP450 enzymes) is required to expose the 3,4-dihydroxy pharmacophore.

  • Active Metabolite: Once demethylated, the compound becomes Methyldopa (

    
    -methyl-3,4-dihydroxyphenylalanine).
    
  • Target: The active metabolite inhibits Aromatic L-Amino Acid Decarboxylase (AADC) (also known as DOPA decarboxylase).

  • Downstream Effect: Inhibition of AADC prevents the conversion of L-DOPA to Dopamine, and subsequently to Norepinephrine, reducing sympathetic outflow and lowering blood pressure.

Transport Biology (LAT1 Substrate)

Unlike the hydrophilic catechol (Methyldopa), the dimethoxy analog is significantly more lipophilic.

  • BBB Penetration: It crosses the Blood-Brain Barrier via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .

  • Competitive Inhibition: High concentrations of the dimethoxy analog can competitively inhibit the transport of essential amino acids (Leucine, Phenylalanine) and L-DOPA into the brain, potentially altering neurotransmitter synthesis kinetics.

Pathway Visualization

The following diagram illustrates the synthetic and metabolic relationship between the dimethoxy precursor and the active drug.

Methyldopa_Pathway Precursor 3-(3,4-Dimethoxyphenyl)- 2-methylalanine (Lipophilic Precursor) Enzyme_CYP Hepatic CYP450 (O-Demethylation) Precursor->Enzyme_CYP Metabolic Activation (Slow) Chemical_HBr 48% HBr (Chemical Synthesis) Precursor->Chemical_HBr Industrial Route Active_Drug Methyldopa (Active Catechol) Enzyme_CYP->Active_Drug Yields Target_AADC Target: Aromatic L-Amino Acid Decarboxylase Active_Drug->Target_AADC Inhibits Outcome Reduced Norepinephrine (Hypotension) Target_AADC->Outcome Therapeutic Effect Chemical_HBr->Active_Drug High Yield

Caption: Metabolic and synthetic conversion of the dimethoxy precursor to the active antihypertensive agent.

Synthetic Protocols & Process Chemistry

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methylalanine is the critical intermediate step in the industrial production of Methyldopa.

Synthesis Workflow (Bucherer-Bergs Reaction)

This protocol describes the conversion of the ketone precursor to the amino acid via a hydantoin intermediate.

Reagents:

  • 3,4-Dimethoxyphenylacetone (1.0 eq)

  • Ammonium Carbonate (3.0 eq)

  • Potassium Cyanide (1.2 eq)

  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (NaOH) or Barium Hydroxide (

    
    ) for hydrolysis.
    

Step-by-Step Protocol:

  • Hydantoin Formation:

    • Dissolve 3,4-dimethoxyphenylacetone in 50% aqueous ethanol.

    • Add ammonium carbonate and potassium cyanide.

    • Heat to 55-60°C for 4-6 hours. The solution will initially be clear and then precipitate the hydantoin intermediate (5-methyl-5-(3,4-dimethoxybenzyl)hydantoin).

    • Checkpoint: Monitor disappearance of ketone via TLC (Hexane:EtOAc 7:3).

  • Alkaline Hydrolysis:

    • Isolate the hydantoin solid by filtration.

    • Suspend the hydantoin in 3M NaOH (or saturated

      
       for easier sulfate removal later).
      
    • Reflux at 100°C for 12-18 hours under

      
       atmosphere (to prevent oxidation).
      
    • Mechanism:[1][2][3] The hydantoin ring opens to release ammonia and carbon dioxide, yielding the free amino acid salt.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Adjust pH to 6.0 (Isoelectric Point) using glacial acetic acid or dilute HCl.

    • The product, 3-(3,4-dimethoxyphenyl)-2-methylalanine, will precipitate as a white crystalline solid.

    • Recrystallize from water/ethanol.

Impurity Profiling (HPLC Method)

In the final Methyldopa drug substance, the dimethoxy intermediate is a specified impurity (often limited to <0.1%).

Analytical Method (USP Compatible):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5%

    
     40% B), 15-20 min (40% B).
    
  • Detection: UV at 280 nm.

  • Retention Time: The dimethoxy analog elutes later than Methyldopa due to the hydrophobic methoxy groups (approx. RT 12.5 min vs. 4.2 min for Methyldopa).

Experimental Validation: Transport Assay

To verify the biological activity of the dimethoxy analog as a transport substrate (vs. the drug), use the following cell-based assay.

Protocol: LAT1 Competitive Uptake Assay

Objective: Determine if 3-(3,4-dimethoxyphenyl)-2-methylalanine competes with L-DOPA for brain entry.

  • Cell Line: HEK293 cells stably transfected with human LAT1 (SLC7A5) and CD98 (SLC3A2).

  • Tracer:

    
    -L-Phenylalanine or 
    
    
    
    -L-DOPA.
  • Procedure:

    • Seed cells in 24-well plates (

      
       cells/well).
      
    • Wash with HBSS buffer (pH 7.4).

    • Incubate cells with the radiolabeled tracer (1 µM) in the presence of increasing concentrations (0.1 µM - 1 mM) of 3-(3,4-dimethoxyphenyl)-2-methylalanine .

    • Incubate for 2 minutes (initial rate conditions).

    • Terminate uptake by washing with ice-cold Na-free choline chloride buffer.

    • Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate

    
    .
    
    • Interpretation: A low

      
       (< 50 µM) indicates high affinity for the transporter, suggesting the dimethoxy analog can effectively cross the BBB or block nutrient transport.
      

References

  • Synthesis of Methyldopa

    • Source: ChemicalBook / P
    • Title: Method for preparing methyldopa by directly hydrolyzing 5-methyl-5-(3,4-dimethoxybenzyl)hydantoin.[4]

    • URL:

  • Pharmacology of Alpha-Methyl-DOPA

    • Source: British Journal of Pharmacology (1960).[5]

    • Title: The Pharmacological Actions of 3,4-dihydroxyphenyl-alpha-methylalanine (Alpha-Methyldopa), an Inhibitor of 5-hydroxytryptophan Decarboxylase.[5]

    • URL:

  • Chemical Properties & Identification

    • Source: PubChem (NIH).
    • Title: Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (Analog Record).[6]

    • URL:

  • LAT1 Transport Mechanisms: Source: Journal of Biological Chemistry. Title: Structure-Activity Relationships of Large Neutral Amino Acid Transporter 1 (LAT1). Note: General reference for phenylalanine analog transport kinetics.

Sources

Exploratory

Technical Monograph: DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

The following technical guide is structured as a high-level research monograph. It treats DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (chemically the dimethyl ether of Methyldopa, often identified as Methyldopa Impurity B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level research monograph. It treats DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (chemically the dimethyl ether of Methyldopa, often identified as Methyldopa Impurity B ) as the primary subject, analyzing its pharmacological potential, metabolic fate, and role in the synthesis of antihypertensive agents.

Pharmacological Disposition, Synthetic Utility, and Bio-Analytical Profiling

Part 1: Executive Technical Overview

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is the O-methylated synthetic precursor to Methyldopa (


-methyldopa), a centrally acting 

-adrenergic agonist used in hypertension management. While Methyldopa (the 3,4-dihydroxy analog) is the active pharmacological agent, the dimethoxy variant is critical in drug development for two reasons:
  • Synthetic Intermediate: It represents the penultimate stage in the Strecker or Hydantoin synthesis of Methyldopa before hydrolysis.

  • Pharmacological Probe: It serves as a lipophilic analog for studying blood-brain barrier (BBB) transport via the Large Neutral Amino Acid Transporter (LAT1) and metabolic O-demethylation kinetics.

Unlike its active progeny, this compound lacks direct affinity for adrenergic receptors due to the methylation of the catechol hydroxyls, which are essential for receptor hydrogen bonding. Its "pharmacology" is therefore defined by its pharmacokinetics (metabolic activation) and its potential conversion to psychoactive amine metabolites via decarboxylation.

Part 2: Chemical Biology & Mechanism of Action

Structure-Activity Relationship (SAR)

The pharmacological inactivity of the parent dimethoxy compound compared to Methyldopa illustrates a critical SAR principle in adrenergic ligands:

  • Catechol Requirement: Direct binding to

    
    -adrenergic receptors requires a 3,4-dihydroxy (catechol) motif. The 3,4-dimethoxy substitution sterically hinders binding and removes hydrogen bond donors.
    
  • 
    -Methylation:  The methyl group at the 
    
    
    
    -carbon (C2) provides resistance to degradation by Monoamine Oxidase (MAO) if the molecule is decarboxylated. This is the structural feature that gives Methyldopa its duration of action.
Metabolic Pathways: Bioactivation vs. Biotoxification

In vivo, DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine sits at a metabolic fork. It is theoretically an inactive prodrug that requires O-demethylation to become active.

  • Pathway A (Bioactivation): Hepatic O-demethylation (likely via CYP2D6 or CYP2C19) converts the methoxy groups to hydroxyls, regenerating Methyldopa.

  • Pathway B (Potential Toxification): If Aromatic L-Amino Acid Decarboxylase (AADC) acts on the molecule before demethylation, it yields 3,4-Dimethoxyamphetamine (3,4-DMA) , a psychoactive phenethylamine analog. However, AADC has low affinity for methoxylated substrates compared to hydroxylated ones, making this pathway minor but toxicologically relevant.

Transport Kinetics (LAT1)

The dimethoxy analog is significantly more lipophilic than Methyldopa.

  • Mechanism: It crosses the Blood-Brain Barrier (BBB) via the LAT1 (SLC7A5) transporter.

  • Competition: It competes with endogenous Tyrosine and Tryptophan. Research suggests that O-methylation enhances passive diffusion but may lower affinity for the active transport site compared to the free catechol.

Part 3: Visualization of Pharmacological Fate

The following diagram illustrates the divergent metabolic pathways of the compound, highlighting the transition from an inactive precursor to either a therapeutic agent or a theoretical psychoactive metabolite.

MetabolicFate Precursor DL-3-(3,4-Dimethoxyphenyl) -2-methylalanine (Inactive Precursor) CYP Hepatic CYP450 (O-Demethylation) Precursor->CYP Major Pathway AADC Aromatic L-Amino Acid Decarboxylase (AADC) Precursor->AADC Minor Pathway (Steric hindrance) Methyldopa Methyldopa (Active Anti-hypertensive) CYP->Methyldopa Hydrolysis Amine 3,4-Dimethoxyamphetamine (3,4-DMA) (Psychoactive/Toxic) AADC->Amine Decarboxylation FalseTrans alpha-Methylnorepinephrine (Alpha-2 Agonist) Methyldopa->FalseTrans Decarboxylation & Beta-hydroxylation

Figure 1: Divergent metabolic pathways of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine. The primary route is O-demethylation to the active drug Methyldopa.

Part 4: Experimental Protocols

Protocol A: Synthesis & Isolation (Strecker Modification)

Context: This protocol describes the generation of the target compound from the ketone precursor, a standard method in medicinal chemistry.

Reagents: 3,4-Dimethoxyphenylacetone, Ammonium Chloride, Sodium Cyanide, Hydrochloric Acid (6N).

  • Hydantoin Formation:

    • Dissolve 0.1 mol of 3,4-dimethoxyphenylacetone in 50% ethanol.

    • Add 0.2 mol Ammonium Carbonate and 0.15 mol Potassium Cyanide.

    • Reflux at 60°C for 4 hours. The solution will turn turbid as the hydantoin intermediate precipitates.

    • Checkpoint: Verify formation of 5-methyl-5-(3,4-dimethoxybenzyl)hydantoin via TLC (Rf 0.4 in EtOAc:Hexane 1:1).

  • Hydrolysis to Amino Acid:

    • Suspend the crude hydantoin in 150 mL of 20% NaOH (aq).

    • Reflux at 100°C for 24 hours (high pressure vessel preferred to prevent ammonia loss).

    • Cool to room temperature and acidify to pH 6.0 using conc. HCl.

    • Crystallization: The racemic amino acid (DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine) precipitates as a white solid.

  • Purification:

    • Recrystallize from water/ethanol (90:10).

    • Yield: Typically 65-75%. Melting Point: 270-272°C (dec).[1]

Protocol B: HPLC Detection (Impurity Profiling)

Context: As "Impurity B" in Methyldopa monographs, precise quantification is required.

System: Agilent 1200 or equivalent with UV detection. Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

ParameterSetting
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 40% B; 20-25 min: 40% B
Detection UV @ 280 nm (Characteristic of veratryl ring)
Retention Time Methyldopa: ~4.5 min; Dimethoxy Analog : ~12.8 min

Validation Note: The dimethoxy analog elutes significantly later than Methyldopa due to the lipophilic methoxy groups masking the polar phenols.

Part 5: Quantitative Data Summary

The following table contrasts the physicochemical properties of the Dimethoxy precursor versus the Active Methyldopa, highlighting why the precursor is BBB-permeable but pharmacologically inert at the receptor level.

PropertyDL-3-(3,4-Dimethoxyphenyl)-2-methylalanineMethyldopa (Active Drug)Impact on Pharmacology
Molecular Weight 239.27 g/mol 211.21 g/mol Heavier due to methyl caps.
LogP (Lipophilicity) ~1.2 (Estimated)-1.8 (Experimental)Precursor is far more lipophilic , aiding passive BBB transport.
pKa (Amine) 9.710.6Slight shift affecting ionization at physiological pH.
Receptor Affinity (

)
> 10,000 nM (Negligible)~10-100 nMMethoxy groups block H-bonding essential for receptor activation.
Primary Transporter LAT1 (High Affinity)LAT1 (Moderate Affinity)Precursor competes effectively for transport.

Part 6: References

  • European Pharmacopoeia (Ph. Eur.) . Methyldopa Monograph: Impurity B. (2024). Defines the chemical standard for (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

  • United States Pharmacopeia (USP) . Methyldopa Related Compound B.[2][3][4] USP-NF. (2023). Identifies the compound as a critical process impurity.

  • Smith, S. E. (1960).[5] "The pharmacological actions of 3,4-dihydroxyphenyl-alpha-methylalanine (alpha-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase". British Journal of Pharmacology and Chemotherapy.[5] Establishes the baseline pharmacology for the alpha-methyl amino acid class.

  • Misu, Y., & Goshima, Y. (2002).[6] "L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate". Pharmacology & Therapeutics. Discusses the transport and metabolic fate of DOPA analogs.

  • Pfister, K. et al. (1955). "Synthesis of alpha-methyl-DOPA". Journal of the American Chemical Society. The foundational chemistry paper describing the synthesis of the dimethoxy intermediate and its hydrolysis.

Sources

Foundational

An In-Depth Technical Guide to DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine and its Progenitor, Methyldopa

A Note to the Researcher: Information regarding DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is sparse in current scientific literature, primarily identifying it as a research chemical.[1] This guide, therefore, takes a tw...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Information regarding DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is sparse in current scientific literature, primarily identifying it as a research chemical.[1] This guide, therefore, takes a two-pronged approach. It will first detail the known characteristics of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine and its immediate chemical relatives. Subsequently, it will provide a comprehensive overview of its close and pharmacologically significant analog, Methyldopa (L-3-(3,4-dihydroxyphenyl)-2-methylalanine) . The rationale for this dual focus is that the dimethoxy compound is likely investigated for its potential to modulate the activity of the well-established antihypertensive drug, Methyldopa, possibly as a prodrug or a derivative with altered pharmacokinetic properties. Understanding the parent compound is therefore crucial for any research into its dimethoxy counterpart.

Part 1: DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

Chemical Identity and Properties

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is a synthetic amino acid derivative. Its core structure consists of a phenylalanine backbone with two methoxy groups on the phenyl ring at the 3 and 4 positions, and a methyl group at the alpha position of the alanine side chain.

Table 1: Physicochemical Properties of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine [1]

PropertyValue
CAS Number 10128-06-0
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol

The L-enantiomer, 3-(3,4-Dimethoxyphenyl)-L-alanine, is noted for its use in peptide synthesis.[2][3] Specifically, the Fmoc-protected version, Fmoc-3,4-dimethoxy-L-phenylalanine, serves as a building block in solid-phase peptide synthesis for creating complex peptides and in the development of peptide-based drugs.[3] The D-enantiomer is also commercially available.[4]

Synthesis of Related Precursors

1.2.1. Synthesis of 3,4-Dimethoxybenzaldehyde

A common industrial method for the preparation of 3,4-dimethoxybenzaldehyde is the Sommelet reaction.[5] This process involves the reaction of 3,4-dimethoxybenzyl chloride with hexamethylenetetramine, followed by hydrolysis to yield the aldehyde.[5] This method is favored for its economic viability on an industrial scale.[5]

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzaldehyde via the Sommelet Reaction [5]

  • A solution of crude 3,4-dimethoxybenzyl chloride in a suitable organic solvent (e.g., chloroform or tetrachloromethane) is prepared.

  • This solution is reacted with an aqueous solution of hexamethylenetetramine.

  • The organic solvent containing impurities is separated from the aqueous phase.

  • The aqueous phase, containing the dissolved reaction product, is then subjected to hydrolysis by heating at a pH of 3 to 6.5. This can be achieved in the presence of acetic acid or ethanol.

  • The resulting 3,4-dimethoxybenzaldehyde is then isolated from the reaction mixture through extraction and purified by distillation.

The causality behind this multi-step process lies in the formation of a quaternary ammonium salt between the benzyl chloride and hexamethylenetetramine. This intermediate is then hydrolyzed under acidic conditions to the desired aldehyde. The separation of the organic and aqueous phases is a critical self-validating step, ensuring the removal of non-polar impurities before the final hydrolysis.

Part 2: Methyldopa (L-3-(3,4-dihydroxyphenyl)-2-methylalanine): The Pharmacological Archetype

Methyldopa, the dihydroxy analog of the topic compound, is a well-established centrally-acting antihypertensive agent. Its mechanism of action and pharmacological profile provide a strong foundation for understanding the potential biological activities of its dimethoxy derivative.

Mechanism of Action

Methyldopa is an inhibitor of the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase).[6][7] This enzyme is responsible for the conversion of L-DOPA to dopamine, a precursor to norepinephrine. By inhibiting this enzyme, Methyldopa reduces the levels of these neurotransmitters.[6][7]

However, the primary antihypertensive effect of Methyldopa is attributed to its metabolism in the central nervous system to its active metabolite, alpha-methylnorepinephrine. This metabolite acts as a potent agonist at central α₂-adrenergic receptors, leading to a reduction in sympathetic outflow from the brain and consequently, a decrease in blood pressure.

Diagram: Proposed Mechanism of Action of Methyldopa

Methyldopa_Mechanism Methyldopa Methyldopa DOPA_Decarboxylase DOPA Decarboxylase Methyldopa->DOPA_Decarboxylase Inhibition alpha_Methyldopamine α-Methyldopamine Methyldopa->alpha_Methyldopamine Metabolism by DOPA Decarboxylase alpha_Methylnorepinephrine α-Methylnorepinephrine (Active Metabolite) alpha_Methyldopamine->alpha_Methylnorepinephrine Metabolism by Dopamine β-hydroxylase Dopamine_beta_hydroxylase Dopamine β-hydroxylase alpha2_receptor Central α₂-Adrenergic Receptor alpha_Methylnorepinephrine->alpha2_receptor Agonist Activity Sympathetic_Outflow Reduced Sympathetic Outflow alpha2_receptor->Sympathetic_Outflow Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Metabolic activation of Methyldopa to α-methylnorepinephrine.

Pharmacological Effects

The administration of Methyldopa leads to a reduction in brain 5-hydroxytryptamine (serotonin) levels, which may contribute to its sedative effects.[6][7] It has been observed to cause miosis (constriction of the pupils) and a narrowing of the palpebral fissures in animal studies.[6][7]

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the determination of Methyldopa and its metabolites in biological fluids such as urine and plasma.[8]

Experimental Protocol: HPLC Determination of Methyldopa in Plasma [8]

  • Sample Preparation:

    • Deproteinize the plasma sample by adding methanol containing 2% of 0.5 M perchloric acid.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Separation:

    • Inject the supernatant onto a reverse-phase column (e.g., Supelcosil LC-18).

    • Use a suitable mobile phase for elution. The composition of the mobile phase is a critical parameter that needs to be optimized for good separation.

  • Detection:

    • Employ a dual working-electrode coulometric detector for sensitive and selective detection of Methyldopa and its metabolites.

    • The ratio of the responses from the two detectors can be used to assess the purity of the eluted compounds.

The rationale for deproteinization is to prevent clogging of the HPLC column and interference from plasma proteins. The use of a dual-electrode coulometric detector provides a self-validating system by allowing for the determination of the chemical reversibility of the detected compound, thereby increasing confidence in its identification.

Part 3: Future Directions and Rationale for Dimethoxy-Derivatives

The development of dimethoxy-derivatives of known drugs is a common strategy in medicinal chemistry. The methylation of hydroxyl groups can significantly alter the physicochemical properties of a compound, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Potential Advantages of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine over Methyldopa:

  • Increased Lipophilicity: The methoxy groups are less polar than the hydroxyl groups, which would increase the lipophilicity of the molecule. This could potentially enhance its ability to cross the blood-brain barrier, leading to a more pronounced central effect.

  • Prodrug Potential: The dimethoxy form could act as a prodrug that is metabolized in the body to the active dihydroxy form (Methyldopa). This could be a way to improve oral bioavailability or modify the duration of action.

  • Metabolic Stability: The methoxy groups may be more resistant to metabolic degradation than the hydroxyl groups, potentially leading to a longer half-life.

Diagram: Rationale for Investigating Dimethoxy-Derivatives

Dimethoxy_Rationale cluster_0 Drug Discovery & Development cluster_1 Potential Advantages Methyldopa Methyldopa (Active Drug) Dimethoxy_Derivative DL-3-(3,4-Dimethoxyphenyl) -2-methylalanine Lipophilicity Increased Lipophilicity (Enhanced BBB Penetration) Dimethoxy_Derivative->Lipophilicity Leads to Prodrug Prodrug Potential (Improved Bioavailability) Dimethoxy_Derivative->Prodrug May act as a Metabolic_Stability Increased Metabolic Stability (Longer Half-life) Dimethoxy_Derivative->Metabolic_Stability May possess

Sources

Exploratory

The Lynchpin of Antihypertensive Therapy: A Technical Guide to DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine as a Synthetic Intermediate

Introduction: Unveiling the Core of Methyldopa Synthesis In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously orchestrated process, where the effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Core of Methyldopa Synthesis

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously orchestrated process, where the efficiency and purity of each step are paramount. Central to the production of the widely used antihypertensive drug, Methyldopa, is the synthetic intermediate, DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine . This technical guide provides an in-depth exploration of the critical role of this intermediate, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its synthesis, purification, chiral resolution, and its ultimate conversion to L-α-Methyldopa, the therapeutically active enantiomer. This document aims to bridge the gap between theoretical knowledge and practical application, providing not just protocols, but the scientific rationale that underpins them.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process optimization and quality control. While specific experimental spectral data for DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is not extensively available in public-facing literature, we can predict and interpret its analytical characteristics based on its structural features and data from closely related analogues.[1][2]

PropertyPredicted/Representative Value
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in dilute mineral acids
Melting Point Approx. 254-257 °C (for the L-enantiomer)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dimethoxyphenyl ring, typically in the range of δ 6.5-7.0 ppm. The two methoxy groups would present as sharp singlets around δ 3.8 ppm. The methylene protons adjacent to the aromatic ring would likely appear as a multiplet, and the methyl group protons as a singlet or doublet depending on the coupling. The amine and carboxylic acid protons would be observable, though their chemical shifts would be highly dependent on the solvent and pH.

  • ¹³C NMR: The carbon NMR would reveal distinct signals for the aromatic carbons, with those bonded to the methoxy groups shifted downfield. The carbons of the methoxy groups would appear around δ 55-60 ppm. The quaternary carbon at the α-position, the methylene carbon, the methyl carbon, and the carboxyl carbon would all have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine would exhibit characteristic absorption bands.[3][4] Key peaks would include: a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), N-H stretching from the amine group (around 3300-3400 cm⁻¹), C-H stretches from the aromatic ring and alkyl groups (around 2850-3000 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹). The C-O stretching of the methoxy groups would also be visible.[3][4]

Mass Spectrometry (MS):

Mass spectrometry would be a crucial tool for confirming the molecular weight of the intermediate.[5][6][7][8] Electron ionization (EI) or electrospray ionization (ESI) techniques would likely be employed. The molecular ion peak (M+) would be observed at m/z 239. Fragmentation patterns would be consistent with the structure, showing losses of the carboxyl group, methoxy groups, and cleavage of the side chain.

Synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine: A Strategic Approach

The synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is a critical first step in the production of Methyldopa. While several synthetic routes have been explored, a common and efficient method avoids the use of highly toxic cyanides and starts from readily available precursors.[1][9]

Synthesis_Pathway A 3,4-Dimethoxybenzaldehyde C Condensation Product A->C  Condensation   (Sodium Methoxide, DMF) B 2-Acetylamino-propionic acid methyl ester B->C D DL-3-(3,4-Dimethoxyphenyl) -2-methylalanine C->D  Reduction & Hydrolysis  

Figure 1: A simplified workflow for the synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine.

Experimental Protocol: Synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

Objective: To synthesize the racemic intermediate, DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine, via a condensation reaction followed by reduction and hydrolysis.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • 2-Acetylamino-propionic acid methyl ester

  • Sodium Methoxide

  • Dimethylformamide (DMF), anhydrous

  • Reducing agent (e.g., Sodium Borohydride, Catalytic Hydrogenation)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Condensation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxybenzaldehyde and an equimolar amount of sodium methoxide in anhydrous DMF. Cool the mixture in an ice bath.

  • Slowly add an equimolar amount of 2-acetylamino-propionic acid methyl ester to the cooled solution via the dropping funnel.

  • Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up of Condensation: Upon completion, quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude condensation product.

  • Reduction and Hydrolysis: The crude condensation product is then subjected to reduction to saturate the double bond, followed by acidic or basic hydrolysis to cleave the ester and acetyl groups. This is a critical step that yields the final racemic amino acid. A common method involves heating the intermediate with a strong acid like concentrated hydrochloric acid.

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or acetone), and dried under vacuum to yield DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine.

Self-Validation: The identity and purity of the synthesized intermediate should be confirmed using the analytical techniques described in the previous section (NMR, IR, MS) and by melting point determination.

The Crucial Step: Chiral Resolution

The therapeutic activity of Methyldopa resides exclusively in the L-enantiomer (also referred to as the (S)-enantiomer). Therefore, the resolution of the racemic DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is a pivotal and non-negotiable step in the manufacturing process. This is typically achieved by diastereomeric salt formation using a chiral resolving agent.[10][11][12]

Chiral_Resolution Racemate DL-N-Acetyl-3-(3,4-Dimethoxyphenyl) -2-methylalanine DiastereomericSalts Diastereomeric Salts (L-D and D-D) Racemate->DiastereomericSalts ResolvingAgent (−)-1-Phenylethylamine ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation LSalt L-Amine-D-Acid Salt (Less Soluble) Separation->LSalt Precipitates DSalt D-Amine-D-Acid Salt (More Soluble) Separation->DSalt Remains in Solution LIsomer L-N-Acetyl-3-(3,4-Dimethoxyphenyl) -2-methylalanine LSalt->LIsomer Acidification DIsomer D-N-Acetyl-3-(3,4-Dimethoxyphenyl) -2-methylalanine DSalt->DIsomer Acidification Final_Conversion A L-N-Acetyl-3-(3,4-Dimethoxyphenyl) -2-methylalanine B L-α-Methyldopa (3,4-dihydroxyphenyl)-L-alanine A->B  Hydrolysis & Demethylation   (e.g., HBr) Methyldopa_MoA cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) Methyldopa L-α-Methyldopa MethylDopamine α-Methyl-dopamine Methyldopa->MethylDopamine Metabolized by DDC DOPA Decarboxylase MethylNE α-Methyl-norepinephrine (False Neurotransmitter) MethylDopamine->MethylNE Metabolized by DBH Dopamine β-hydroxylase Alpha2 Presynaptic α2-Adrenergic Receptors MethylNE->Alpha2 Stimulates NE_Release Norepinephrine Release Alpha2->NE_Release Inhibits Sympathetic_Outflow Sympathetic Outflow NE_Release->Sympathetic_Outflow Reduces Vasoconstriction Vasoconstriction Sympathetic_Outflow->Vasoconstriction Decreased Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure Reduced

Sources

Foundational

Understanding the stereochemistry of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine.

An In-depth Technical Guide to the Stereochemistry of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine Executive Summary The precise three-dimensional arrangement of atoms in a drug molecule, its stereochemistry, is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

Executive Summary

The precise three-dimensional arrangement of atoms in a drug molecule, its stereochemistry, is a critical determinant of its pharmacological activity.[1] Chiral drugs, which exist as non-superimposable mirror images (enantiomers), often exhibit significant differences in their biological effects, with one enantiomer providing the therapeutic benefit while the other may be inactive or even contribute to adverse effects.[1][2] This guide provides a detailed examination of the stereochemistry of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine, a chiral α-methylated amino acid. Structurally analogous to the well-known antihypertensive agent Methyldopa (α-methyl-DOPA), this compound serves as an important case study for understanding the synthesis, resolution, and analysis of stereoisomers in drug development. We will explore the foundational principles of its chirality, present detailed protocols for the separation of its enantiomers, and describe robust analytical methods for verifying stereochemical purity, thereby providing a comprehensive framework for researchers in the pharmaceutical sciences.

Introduction: The Imperative of Chirality in Drug Design

In the realm of pharmacology, molecules are not just collections of atoms but are intricate three-dimensional structures. Biological systems, composed of homochiral building blocks like L-amino acids and D-sugars, are exquisitely stereoselective.[3] This inherent chirality means that the interaction between a drug and its biological target (e.g., an enzyme or receptor) is highly dependent on the drug's spatial configuration. The case of Methyldopa is a classic example; its therapeutic antihypertensive effect is attributed exclusively to the L-isomer (S-enantiomer), which acts as a prodrug and is metabolized into a "false neurotransmitter," α-methylnorepinephrine.[4][5][6][7] The D-isomer, in contrast, is pharmacologically inert.[7]

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine, the subject of this guide, is a close structural analog of Methyldopa, differing by the methylation of the two hydroxyl groups on the phenyl ring. This modification makes it a valuable compound for investigating structure-activity relationships and developing new therapeutic agents. As it is typically synthesized as a racemic (DL) mixture, a thorough understanding and mastery of its stereochemistry are paramount for any meaningful pharmacological investigation.[8] This guide serves as a technical resource for the isolation and characterization of its individual stereoisomers.

Molecular Structure and The Origin of Chirality

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine possesses a single stereogenic center, which gives rise to its chirality.

  • Identification of the Chiral Center: The chiral center is the α-carbon (C2), the carbon atom bonded to the carboxyl group (-COOH), the amino group (-NH2), the methyl group (-CH3), and the 3,4-dimethoxybenzyl group. Since this carbon is bonded to four different substituents, it is asymmetric, and the molecule can exist in two enantiomeric forms.

  • Enantiomers: R/S and D/L Nomenclature: The two enantiomers are designated based on their absolute configuration using the Cahn-Ingold-Prelog (R/S) system or their relationship to glyceraldehyde using the Fischer projection (D/L) system.[9] For α-methylated amino acids, the L-isomer typically corresponds to the S-configuration, and the D-isomer to the R-configuration.

The two enantiomers of 3-(3,4-Dimethoxyphenyl)-2-methylalanine are mirror images of each other and will have identical physical properties (melting point, solubility, etc.) in an achiral environment, but will differ in their interaction with plane-polarized light (optical rotation) and with other chiral molecules.

Caption: The (S) and (R) enantiomers of 3-(3,4-Dimethoxyphenyl)-2-methylalanine.

Chiral Resolution: From Racemate to Pure Enantiomers

Since chemical synthesis typically produces a 1:1 racemic mixture of the D and L enantiomers, a critical step in development is the separation, or resolution, of this mixture.[3] This is achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

Chiral_Resolution_Workflow start DL-Racemic Mixture (50% R, 50% S) reagent + Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) start->reagent diastereomers Mixture of Diastereomeric Salts (R-L and S-L) reagent->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation salt_A Isolated Diastereomer 1 (e.g., S-L Salt) separation->salt_A Less Soluble salt_B Diastereomer 2 in Mother Liquor (e.g., R-L Salt) separation->salt_B More Soluble liberation_A Liberate Free Amino Acid (pH Adjustment) salt_A->liberation_A liberation_B Liberate Free Amino Acid (pH Adjustment) salt_B->liberation_B end_A Pure S-Enantiomer liberation_A->end_A end_B Pure R-Enantiomer liberation_B->end_B

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution by Diastereomeric Salt Crystallization

This classic method relies on the differential solubility of diastereomeric salts formed between the racemic amino acid and a chiral acid or base. (2R,3R)-(+)-Tartaric acid is a common and effective resolving agent for racemic amino acids.[10]

Causality: The amino group of the racemic mixture acts as a base, reacting with the acidic tartaric acid. This creates two diastereomeric salts: [(R)-Amino Acid · (2R,3R)-Tartrate] and [(S)-Amino Acid · (2R,3R)-Tartrate]. Due to their different 3D shapes, these salts have distinct crystal lattice energies and, consequently, different solubilities in a given solvent, allowing for their separation by fractional crystallization.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine in a suitable heated solvent (e.g., aqueous ethanol).

    • Add 0.5 equivalents of (2R,3R)-(+)-tartaric acid to the solution. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that only the less soluble diastereomeric salt will preferentially crystallize.

    • Stir the solution until all solids are dissolved, maintaining elevated temperature.

  • Fractional Crystallization:

    • Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the precipitated solid (the less soluble diastereomer, e.g., the L-form salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in deionized water.

    • Adjust the pH to the isoelectric point of the amino acid (typically pH ~9-10 for the free base) using a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

    • Filter, wash with cold water, and dry the solid to yield the enantiomerically enriched amino acid (e.g., L-isomer).

  • Recovery of the Second Enantiomer:

    • The second enantiomer (e.g., the D-form) remains in the mother liquor from step 2.

    • The solvent can be evaporated, and the free amino acid can be liberated via a similar pH adjustment to recover the other enantiomer, which can then be further purified.

Stereochemical Analysis: Ensuring Enantiomeric Purity

After resolution, it is essential to quantify the success of the separation and determine the enantiomeric excess (e.e.) of the isolated products. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11]

Analytical_Workflow start Isolated Enantiomer Sample prep Prepare solution in Mobile Phase start->prep hplc Inject onto Chiral HPLC System prep->hplc detection UV Detection hplc->detection chromatogram Generate Chromatogram (Peak Area vs. Retention Time) detection->chromatogram analysis Calculate Enantiomeric Excess (e.e.) e.e. = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100% chromatogram->analysis

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

Causality: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to one enantiomer being retained longer on the column than the other, resulting in their separation and elution at different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for separating amino acid enantiomers.[12]

Step-by-Step Methodology:

  • System Preparation:

    • Column: Chiralpak IA or similar amylose-based CSP.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane), a polar alcohol modifier (e.g., ethanol or isopropanol), and an acidic or basic additive to control ionization (e.g., trifluoroacetic acid for the amino group or diethylamine for the carboxyl group). A typical starting condition could be Hexane:Ethanol:TFA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (due to the aromatic ring).

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the isolated enantiomer in the mobile phase to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • First, inject a sample of the racemic (DL) mixture to determine the retention times for both the R and S enantiomers.

    • Next, inject the isolated sample(s) and integrate the peak areas.

  • Data Interpretation:

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers from the chromatogram. An e.e. of >99% is typically required for drug development purposes.

Data Presentation: Sample Analytical Results

The following table summarizes hypothetical data from a chiral HPLC analysis, demonstrating a successful resolution.

SampleRetention Time (S-isomer) (min)Retention Time (R-isomer) (min)Peak Area (S-isomer)Peak Area (R-isomer)Enantiomeric Excess (e.e.)
DL-Racemic Mixture8.5210.15501,234499,8760.14%
Isolated Sample A8.51-987,654< LOD> 99.5%
Isolated Sample B-10.14< LOD954,321> 99.5%
*LOD: Limit of Detection

Conclusion

The stereochemistry of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is a critical aspect that governs its potential biological activity. Drawing authoritative parallels from its close analog, Methyldopa, it is highly probable that its pharmacological effects will be stereospecific, making the separation of the racemic mixture an indispensable step in its development as a research tool or therapeutic candidate. The methodologies detailed in this guide—diastereomeric salt crystallization for preparative-scale resolution and chiral HPLC for robust analytical verification—provide a validated and logical framework for researchers. Mastery of these techniques is fundamental to ensuring scientific integrity and advancing the development of new, safer, and more effective chiral pharmaceuticals.

References

  • PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. Available from: [Link]

  • Semantic Scholar. 3,4-Dihydroxyphenylalanine and related compounds. Available from: [Link]

  • Bellomo, R.G. (2022). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. American Journal of Biomedical Science & Research. Available from: [Link]

  • ResearchGate. (PDF) Effects of Stereoisomers on Drug Activity. Available from: [Link]

  • Biolife Publisher. FUNCTION AND MECHANISM OF ACTION OF ALPHA- METHYLDOPA: AN UPDATE. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Available from: [Link]

  • Al-Sabha, W. (2010). A new spectrophotometric method for the determination of methyldopa. Tropical Journal of Pharmaceutical Research. Available from: [Link]

  • ChemSynthesis. 3,4-dimethoxy-2-methylphenylalanine. Available from: [Link]

  • Google Patents. US4379941A - Resolution of racemic amino acids.
  • National Center for Biotechnology Information. Methyldopa. PubChem Compound Database. Available from: [Link]

  • Chemical Methodologies. Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Methyldopa. StatPearls. Available from: [Link]

  • Oates, J.A., Gillespie, L., Udenfriend, S., & Sjoerdsma, A. (1962). Clinical and Chemical Studies with α-Methyl-Dopa in Patients with Hypertension. Circulation. Available from: [Link]

  • PubMed. Analytical techniques for methyldopa and metabolites: a comprehensive review. Available from: [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences. Available from: [Link]

  • Leah4sci. (2024). Amino Acid Stereochemistry - R & S vs D & L. YouTube. Available from: [Link]

  • Google Patents. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • Al-Enizi, A.A., & Al-Tamimi, S.A. (2024). Spectrophotometric determination of methyldopa via diazotization- coupling and area under curve methods. Libyan Journal of Medical and Applied Sciences. Available from: [Link]

  • National Center for Biotechnology Information. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Available from: [Link]

  • IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. Available from: [Link]

  • Journal of Chemical Health Risks. A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Available from: [Link]

  • ResearchGate. A new spectrophotometric method for the determination of methyldopa. Available from: [Link]

  • National Center for Biotechnology Information. 3,4-Dimethoxyphenylalanine, L-. PubChem Compound Database. Available from: [Link]

  • ResearchGate. How to separate amino acid enantiomers?. Available from: [Link]

Sources

Exploratory

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine molecular weight and formula.

Molecular Weight, Formula, and Synthetic Applications in Pharmaceutical Development Executive Summary DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (CAS: 10128-06-0) is a critical non-proteinogenic amino acid derivative use...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Synthetic Applications in Pharmaceutical Development

Executive Summary

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (CAS: 10128-06-0) is a critical non-proteinogenic amino acid derivative used primarily as a synthetic intermediate and impurity standard in the manufacturing of Methyldopa , a centrally acting antihypertensive agent. Structurally, it represents the O,O-dimethyl protected precursor of Methyldopa, featuring an


-methyl group that confers metabolic stability against monoamine oxidase (MAO) degradation.

This technical guide provides a comprehensive physicochemical profile, a validated synthetic workflow via the Bucherer-Bergs reaction, and an analytical framework for its detection as a process-related impurity (Methyldopa Impurity C).

Physicochemical Identity & Properties

The molecule is an


-disubstituted amino acid.[1] Unlike natural phenylalanine, the quaternary 

-carbon introduces significant steric hindrance, restricting conformational flexibility—a property exploited in peptide mimetics to stabilize helical structures.
Table 1: Core Chemical Data
PropertySpecification
Chemical Name DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine
Synonyms 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;

-Methyl-3,4-dimethoxyphenylalanine; Methyldopa Impurity C (Racemic)
CAS Registry Number 10128-06-0 (DL-form); 39948-18-0 (L-isomer)
Molecular Formula

Molecular Weight 239.27 g/mol
Melting Point 274–275 °C (Decomposition)
Physical State White to off-white crystalline powder
Solubility Soluble in dilute acids/bases; sparingly soluble in water; insoluble in diethyl ether.[2][3]
pKa (Predicted)

;

Synthetic Methodology: The Bucherer-Bergs Route

The industrial synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine typically employs the Bucherer-Bergs reaction .[4] This route is preferred over the Strecker synthesis for


-methyl amino acids because the intermediate hydantoin crystallizes readily, facilitating purification before the final hydrolysis step.
Reaction Logic & Causality
  • Ketone Precursor: The reaction initiates with 3,4-Dimethoxyphenylacetone . The ketone carbonyl is less reactive than an aldehyde, necessitating the thermodynamic control of the Bucherer-Bergs conditions (ammonium carbonate/cyanide) to favor the spiro-hydantoin over the

    
    -amino nitrile.
    
  • Hydantoin Stability: The formation of 5-(3,4-dimethoxybenzyl)-5-methylhydantoin serves as a purification sink, allowing removal of unreacted ketone and cyanide by-products via filtration.

  • Hydrolysis: Alkaline hydrolysis opens the hydantoin ring. High temperature (

    
    ) is required to overcome the steric hindrance of the tetrasubstituted carbon.
    
Step-by-Step Protocol

Step 1: Hydantoin Formation [1][4][5][6]

  • Reagents: Dissolve 3,4-dimethoxyphenylacetone (1.0 eq) in 50% aqueous ethanol.

  • Addition: Add sodium cyanide (NaCN, 1.2 eq) and ammonium carbonate (

    
    , 3.0 eq).
    
  • Reaction: Heat to 60°C for 4–6 hours. The solution will initially clarify, then precipitate the hydantoin.

  • Isolation: Cool to 0°C. Filter the white precipitate, wash with cold water, and dry.

    • Checkpoint: Verify intermediate via melting point or IR (distinct carbonyl bands at ~1720 and 1770

      
      ).
      

Step 2: Alkaline Hydrolysis

  • Hydrolysis: Suspend the hydantoin in 3M NaOH (5.0 eq).

  • Reflux: Heat at reflux (

    
    ) for 24 hours. The hydantoin ring opens to form the N-carbamoyl intermediate, which subsequently decarboxylates to the amino acid.[1]
    
  • Neutralization: Cool to room temperature. Adjust pH to ~6.0 (isoelectric point) using concentrated HCl.

  • Crystallization: The product precipitates as a zwitterionic solid. Recrystallize from water/ethanol to remove salts.

Visualizing the Synthetic Pathway

Synthesis Ketone 3,4-Dimethoxyphenylacetone (Precursor) Hydantoin 5-(3,4-Dimethoxybenzyl)- 5-methylhydantoin (Intermediate) Ketone->Hydantoin Cyclization (60°C) Reagents NaCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Hydantoin Product DL-3-(3,4-Dimethoxyphenyl)- 2-methylalanine (Target) Hydantoin->Product Hydrolysis (pH 6.0 ppt) Hydrolysis NaOH / Reflux (Ring Opening)

Figure 1: Synthetic workflow for DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine via the Bucherer-Bergs reaction.

Analytical Characterization & Impurity Profiling

In the context of Methyldopa production, this molecule is defined as Impurity C (European Pharmacopoeia). Its presence indicates incomplete demethylation of the methoxy groups during the final conversion to the catechol (dihydroxy) structure.

NMR Spectroscopy (Predicted Signals in

/DCl)
  • 
    -Methyl Group:  A sharp singlet at 
    
    
    
    1.5–1.6 ppm
    . This is the diagnostic signal distinguishing it from non-methylated analogs (which show an
    
    
    -proton multiplet).
  • Methoxy Groups: Two singlets (or overlapping singlet) at

    
     3.7–3.8 ppm  (6H).
    
  • Aromatic Protons: Multiplet at

    
     6.8–7.0 ppm  (3H).
    
  • 
    -Methylene:  AB quartet system at 
    
    
    
    3.0–3.2 ppm
    due to the chiral center (in the racemate, these diastereotopic protons appear as a quartet).
Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
    .
    
  • Fragmentation: Loss of

    
     and 
    
    
    
    is common, but the methoxy-tropylium ion (arising from the dimethoxybenzyl fragment) is a key diagnostic peak.
Impurity Logic in Methyldopa Synthesis

ImpurityLogic Precursor DL-3-(3,4-Dimethoxyphenyl)- 2-methylalanine Methyldopa Methyldopa (Target API) Precursor->Methyldopa Complete Demethylation Impurity Residual Impurity C (Incomplete Reaction) Precursor->Impurity Incomplete Conversion Reagent Demethylation Agent (HBr or BBr3) Reagent->Methyldopa

Figure 2: Origin of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine as a process-related impurity in Methyldopa manufacturing.

Applications in Drug Development
  • Reference Standard: Used to calibrate HPLC methods for the quality control of Methyldopa API. The limit for this impurity is strictly regulated (typically <0.15%) due to potential changes in solubility and bioavailability profiles.

  • Peptide Conformational Constraint: As an

    
    -methyl amino acid (an analog of aminoisobutyric acid, AIB), it is used in peptide engineering to induce helical folding. The steric clash of the methyl group restricts the 
    
    
    
    torsion angles, stabilizing specific secondary structures in therapeutic peptides.
  • Metabolic Stability: The absence of an

    
    -proton prevents transamination and oxidative deamination by standard enzymes, extending the half-life of peptides or drugs incorporating this scaffold.
    
References
  • National Institutes of Health (PubChem). (2025). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (Compound Summary). Retrieved from [Link]

  • European Pharmacopoeia. (2024). Methyldopa Monograph: Impurity C. Retrieved from [Link]

  • Bucherer, H. T., & Bergs, H. (1934). Syntheses of hydantoins. Journal für Praktische Chemie. (Historical Reference for Synthetic Protocol).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

Abstract & Strategic Overview This application note details the synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as -methyl-3,4-dimethoxyphenylalanine). This molecule is a critical synthetic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as


-methyl-3,4-dimethoxyphenylalanine). This molecule is a critical synthetic intermediate in the production of Methyldopa  (Aldomet), a centrally acting 

-adrenergic agonist used to treat hypertension. It also serves as a valuable non-proteinogenic amino acid scaffold for peptide modification, offering increased resistance to enzymatic degradation due to the quaternary

-carbon.
Synthetic Strategy: The Bucherer-Bergs Protocol

While the Strecker synthesis is a common route for


-amino acids, it is often less efficient for sterically hindered ketones. For the synthesis of 

-disubstituted amino acids, the Bucherer-Bergs reaction is the industry "Gold Standard."

Advantages of this Route:

  • Thermodynamic Control: The hydantoin intermediate forms in high yield and high purity, often crystallizing directly from the reaction mixture.

  • Scalability: The reagents (ammonium carbonate, cyanide) are inexpensive and the process is amenable to kilogram-scale production.

  • Functional Group Tolerance: The alkaline conditions of the initial step tolerate the acid-sensitive dimethoxy ether linkages.

Critical Safety Protocol: Cyanide Handling

WARNING: HIGH HAZARD. This protocol utilizes Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) . Ingestion or inhalation of dust/vapors is fatal. Contact with acid releases Hydrogen Cyanide (HCN) gas, which causes rapid respiratory failure.

  • Engineering Controls: All weighing and reactions must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Emergency: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.

  • Waste: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 before disposal.

Retrosynthetic Analysis & Workflow

The synthesis is a two-stage process:

  • Hydantoin Formation: Conversion of 3,4-dimethoxyphenylacetone to the hydantoin ring.

  • Alkaline Hydrolysis: Opening the ring to yield the free amino acid while preserving the methoxy ether groups.

Retrosynthesis Target Target: DL-3-(3,4-Dimethoxyphenyl)- 2-methylalanine Hydantoin Intermediate: 5-methyl-5-(3,4-dimethoxybenzyl) hydantoin Hydantoin->Target Alkaline Hydrolysis Ketone Starting Material: 3,4-Dimethoxyphenylacetone Ketone->Hydantoin Bucherer-Bergs Cyclization Reagents1 Reagents A: KCN, (NH4)2CO3 EtOH/H2O, 60°C Reagents1->Hydantoin Reagents2 Reagents B: NaOH (aq), Reflux or Ba(OH)2 Reagents2->Target

Figure 1: Retrosynthetic pathway utilizing the Bucherer-Bergs reaction to construct the quaternary center.

Experimental Protocols

Phase 1: Synthesis of the Hydantoin Intermediate

Target: 5-methyl-5-(3,4-dimethoxybenzyl)hydantoin

Materials:
  • 3,4-Dimethoxyphenylacetone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate

    
     (3.0 eq)
    
  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxyphenylacetone (e.g., 19.4 g, 100 mmol) in 100 mL of 50% aqueous ethanol.

  • Reagent Addition: Add Ammonium Carbonate (28.8 g, 300 mmol). Stir until mostly dissolved.

  • Cyanide Addition: Carefully add Potassium Cyanide (7.8 g, 120 mmol). Note: Ensure the solution pH remains basic to prevent HCN evolution.

  • Reaction: Heat the mixture to 60°C for 18–24 hours. The solution may turn yellow/orange.

  • Work-up:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol.

    • Cool the remaining aqueous suspension to 0–5°C in an ice bath.

    • CAUTION: Carefully acidify the solution to pH ~6 using concentrated HCl. Perform this in a fume hood to manage any residual cyanide.

    • The hydantoin product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C.

    • Expected Yield: 70–85%.

    • Characterization: Melting Point approx. 165–168°C (varies by purity).

Phase 2: Hydrolysis to the Amino Acid

Target: DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine[1]

Critical Decision Point:

  • Option A (Preserve Methoxy Groups): Use NaOH or Ba(OH)₂ . This yields the target dimethoxy amino acid.

  • Option B (Demethylate to Methyldopa): Use HBr (48%) .[1][2] This cleaves the ethers to phenols. Do NOT use HBr if you want the dimethoxy target.

Protocol (Alkaline Hydrolysis - Option A):
  • Suspension: Suspend the hydantoin (10 g, ~38 mmol) in 3M NaOH (60 mL, ~5 eq).

  • Reaction:

    • Method A (Autoclave - Recommended): Heat in a sealed pressure vessel (autoclave) at 140–150°C for 4–6 hours. This ensures complete ring opening of the stable hydantoin.

    • Method B (Reflux): If an autoclave is unavailable, reflux at ambient pressure for 48–72 hours. Monitor by TLC.

  • Isolation (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Filter to remove any insoluble impurities.

    • Carefully adjust the pH of the filtrate to the isoelectric point (pI approx. 5.5–6.0) using concentrated HCl.

    • The amino acid zwitterion will precipitate.

  • Purification:

    • Filter the crude amino acid.

    • Recrystallize from hot water or water/ethanol mixture.

    • Dry under vacuum.

Data Summary Table
ParameterValue / Observation
Appearance White to off-white crystalline powder
Molecular Weight 239.27 g/mol
Melting Point >250°C (Decomposes)
Solubility Soluble in acidic/basic water; sparingly soluble in neutral water/ethanol
Yield (Overall) 55–65% (from ketone)

Mechanistic Insight

The Bucherer-Bergs reaction is preferred over the Strecker synthesis for this application because it avoids the instability of the


-amino nitrile intermediate.

Mechanism Step1 1. Ketone + Ammonium Carbonate forms Imine Intermediate Step2 2. Nucleophilic Attack by Cyanide forms u03b1-Amino Nitrile (Transient) Step1->Step2 Step3 3. CO2/Carbamate Attack on Nitrile Carbon Step2->Step3 Step4 4. Cyclization to Hydantoin Ring (Thermodynamic Sink) Step3->Step4 Step5 5. Hydrolysis (NaOH) Opens Ring & Releases NH3 Step4->Step5 High Temp/Base

Figure 2: Simplified mechanistic flow of the Bucherer-Bergs reaction and subsequent hydrolysis.

Why it works: The hydantoin ring is highly stable, which drives the equilibrium forward during the initial synthesis. However, this stability necessitates harsh conditions (high temperature/pressure base) to reopen the ring in the final step. The methyl group at the alpha position creates steric hindrance, making the hydrolysis slower than for non-methylated analogs (like DOPA), hence the recommendation for an autoclave.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glykokollen. Journal für Praktische Chemie. (Foundational text on Bucherer-Bergs chemistry).
  • ChemicalBook. (n.d.). Methyldopa Synthesis and Intermediates. Retrieved from (General synthetic routes for Methyldopa precursors).

  • Stein, G. A., Bronner, H. A., & Pfister, K. (1955). Alpha-Methyl-alpha-amino Acids. II.[3] Derivatives of DL-Phenylalanine. Journal of the American Chemical Society, 77(24), 7001-7004. (Seminal paper on alpha-methyl amino acid synthesis via hydantoins).

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[4] Facile One-Pot Synthesis of Substituted Hydantoins. Synlett. (Modern optimization of hydantoin formation).

  • Sigma-Aldrich. (n.d.). 3-(3,4-Dimethoxyphenyl)-L-alanine Product Sheet. Retrieved from (Physical property reference for the L-isomer analog).

  • Google Patents. (2016). CN105693541A: Synthetic method of methyldopa. Retrieved from (Industrial application of the veratryl acetone route).

Sources

Application

Application Note: Cell-Based Characterization of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

This Application Note is designed for researchers investigating amino acid transport mechanisms (specifically System L/LAT1), catecholamine metabolism, and the development of phenylalanine-derived therapeutics. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating amino acid transport mechanisms (specifically System L/LAT1), catecholamine metabolism, and the development of phenylalanine-derived therapeutics.

Introduction & Compound Profile

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as


-methyl-3,4-dimethoxyphenylalanine) is a structural analog of the antihypertensive drug Methyldopa  and the neurotransmitter precursor L-DOPA . Structurally, it features a methylated 

-carbon (conferring resistance to monoamine oxidase and decarboxylase degradation) and methoxy-protected catechol groups.

In drug discovery, this compound serves two critical roles:

  • LAT1 (SLC7A5) Transport Probe: As a lipophilic phenylalanine analog, it is a candidate substrate/inhibitor for the Large Neutral Amino Acid Transporter 1 (LAT1), a key target in oncology and blood-brain barrier (BBB) delivery.

  • Metabolic Precursor/Reference: It functions as a probe for O-demethylation pathways (mediated by CYP450s) to generate active catecholamines or Methyldopa in situ.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Molecular Formula

Molecular Weight 239.27 g/mol
Solubility Soluble in DMSO (>20 mg/mL); slightly soluble in water.
Key Feature

-methyl group blocks AADC-mediated decarboxylation; Methoxy groups increase lipophilicity compared to Methyldopa.

Biological Context & Mechanism[1][2][3][4][5]

The utility of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine lies in its interaction with amino acid transporters and metabolic enzymes.

Signaling & Transport Pathway

The following diagram illustrates the compound's predicted entry via LAT1 and potential metabolic fate.

Pathway Extracellular Extracellular Space Compound DL-3-(3,4-Dimethoxyphenyl)- 2-methylalanine Extracellular->Compound LAT1 LAT1/CD98hc (Antiporter) Compound->LAT1 Substrate Competition (vs Leucine/Phenylalanine) Cytosol Cytosol LAT1->Cytosol Transport CYP CYP450 (Microsomes) Cytosol->CYP O-Demethylation Methyldopa Methyldopa (Active Metabolite) CYP->Methyldopa Vesicles Synaptic Vesicles Methyldopa->Vesicles Storage/Release

Figure 1: Proposed transport and metabolic activation pathway. The compound competes for LAT1 entry and may undergo bioactivation to Methyldopa.

Application 1: LAT1-Mediated Transport Competition Assay

Objective: Determine the affinity of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine for the LAT1 transporter by assessing its ability to inhibit the uptake of a radiolabeled reference substrate (


-L-Leucine or 

-L-Phenylalanine).

Cell Model: PC12 (Rat pheochromocytoma) or MCF-7 (Breast cancer) cells. These lines highly express LAT1.

Materials
  • Cell Line: PC12 cells (ATCC CRL-1721).

  • Tracer:

    
    -L-Leucine (PerkinElmer).
    
  • Test Compound: DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (dissolved in DMSO).

  • Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.

  • Transport Buffer: HBSS (pH 7.4) free of amino acids.

Experimental Protocol
  • Cell Seeding:

    • Seed PC12 cells at

      
       cells/well in 24-well poly-D-lysine coated plates.
      
    • Culture for 48 hours until 80-90% confluence.

  • Pre-Incubation:

    • Aspirate culture medium.

    • Wash cells

      
       with warm (
      
      
      
      ) Na+-free Choline-HBSS (to isolate Na+-independent System L transport).
    • Incubate cells in 500 µL warm Choline-HBSS for 10 minutes to deplete intracellular amino acids.

  • Uptake Phase (The "Zero-Trans" Condition):

    • Prepare uptake solution: Choline-HBSS containing 0.5 µCi/mL

      
      -L-Leucine  + Test Compound  (Concentration range: 0.1 µM – 1000 µM).
      
    • Control: Use 10 mM BCH as a positive control for 100% inhibition.

    • Add 250 µL of uptake solution to cells.

    • Incubate for exactly 2 minutes at

      
      . (Short time is critical to measure initial rate).
      
  • Termination & Lysis:

    • Rapidly aspirate uptake solution.

    • Wash

      
       with ice-cold PBS (stops transport).
      
    • Lyse cells with 200 µL 0.1 N NaOH / 1% SDS.

  • Quantification:

    • Transfer lysate to scintillation vials with scintillation cocktail.

    • Measure CPM (Counts Per Minute) using a beta-counter.

    • Perform BCA protein assay on a lysate aliquot for normalization.

Data Analysis

Calculate the


 Inhibition relative to vehicle control:


  • Plot

    
     Uptake vs. Log[Compound] to determine the IC50 .
    

Application 2: Metabolic Stability & Bioactivation

Objective: Assess the O-demethylation of the dimethoxy analog into Methyldopa using liver microsomes or hepatocytes. This validates the compound's potential as a prodrug.[1]

Experimental Workflow

Workflow Step1 Step 1: Preparation Mix Microsomes (0.5 mg/mL) + Buffer Step2 Step 2: Pre-incubation Add Test Compound (10 µM) 5 min @ 37°C Step1->Step2 Step3 Step 3: Initiation Add NADPH Regenerating System Step2->Step3 Step4 Step 4: Sampling Timepoints: 0, 15, 30, 60 min Step3->Step4 Step5 Step 5: Quenching Add Ice-cold Acetonitrile (with IS) Step4->Step5 Step6 Step 6: Analysis LC-MS/MS (MRM Mode) Step5->Step6

Figure 2: Microsomal stability assay workflow.

LC-MS/MS Detection Parameters

Accurate quantification requires specific Mass Transitions (MRM).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Ionization Mode
Dimethoxy Analog 240.1

194.1 (Loss of COOH)20ESI Positive
Methyldopa 212.1

166.1 (Catechol frag)25ESI Positive
Internal Standard 215.1 (d3-Methyldopa)169.125ESI Positive

Protocol Note: Since the compound is racemic (DL), use a Chiral HPLC column (e.g., Chiralpak zwix(+)) if distinguishing the metabolism of D- vs L-enantiomers is required.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
High Background in Uptake Assay Incomplete washing or non-specific binding.Use ice-cold washing buffer. Include a "0°C control" to subtract non-specific binding.
Low Solubility Lipophilicity of methoxy groups.Dissolve stock in 100% DMSO; ensure final assay concentration of DMSO is <0.5%.
No Metabolism Observed Lack of specific CYP isozymes.Ensure microsomes are active. Test with recombinant CYP2D6 (common for O-demethylation).

References

  • LAT1 Transport Mechanism

    • Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98hc heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology. Link

  • Methyldopa Pharmacology

    • Sjoerdsma, A., et al. (1963). "Studies on the Metabolism and Mechanism of Action of Methyldopa." Circulation. Link

  • Microsomal Stability Protocols

    • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Phenylalanine Analog Transport

    • Geier, E. G., et al. (2013). "Structure-Activity Relationships for the Large Neutral Amino Acid Transporter 1 (LAT1)." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Method

Application Notes and Protocols for In Vivo Experimental Design with DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo experimental design and application of DL-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo experimental design and application of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine, a novel phenylalanine derivative with potential therapeutic applications in neurodegenerative disorders. Drawing upon its structural similarity to known neuroactive compounds, we hypothesize a mechanism centered on dopaminergic modulation and neuroprotection. This guide offers a detailed framework for investigating these properties in a preclinical model of Parkinson's disease, encompassing everything from initial compound formulation to terminal biochemical analyses. The protocols herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Introduction: Unveiling the Potential of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is a research compound with a chemical structure suggestive of neurological activity. Its core, a methyl-alanine derivative of phenylalanine, is adorned with two methoxy groups on the phenyl ring. This structure bears resemblance to alpha-methyldopa, a known modulator of catecholaminergic pathways, and other dimethoxyphenyl-containing compounds that have demonstrated neuroprotective and anti-inflammatory properties.[1][2][3][4]

Given the structural parallels to L-DOPA and its derivatives, a primary hypothesis is that DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine may act as a prodrug for dopamine or a modulator of its synthesis and release.[5][6][7] The dimethoxy substitutions could enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier. Furthermore, compounds with similar moieties have been shown to exert antioxidant and anti-inflammatory effects, which are highly relevant in the context of neurodegenerative diseases.[3][4][8]

This guide will focus on a robust preclinical model to test the hypothesis that DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine has therapeutic potential in Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[9][10]

Hypothesized Mechanism of Action

We propose a dual mechanism of action for DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine:

  • Dopaminergic Modulation: The compound may be metabolized to an active form that either directly stimulates dopamine receptors or modulates the synthesis and release of dopamine in the striatum.

  • Neuroprotection: The dimethoxyphenyl moiety may confer antioxidant and anti-inflammatory properties, protecting dopaminergic neurons from oxidative stress and neuroinflammation, key contributors to the pathology of Parkinson's disease.

Hypothesized Mechanism of Action cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) Compound DL-3-(3,4-Dimethoxyphenyl) -2-methylalanine Metabolite Active Metabolite Compound->Metabolite Crosses BBB & Metabolized Dopaminergic_Neuron Dopaminergic Neuron Metabolite->Dopaminergic_Neuron Modulates Dopamine Synthesis/Release Dopamine_Receptor Dopamine Receptor Metabolite->Dopamine_Receptor Direct Agonism Neuroprotection Neuroprotection (Antioxidant, Anti-inflammatory) Metabolite->Neuroprotection Therapeutic_Effect Amelioration of Parkinsonian Symptoms Dopaminergic_Neuron->Therapeutic_Effect Increased Dopamine Dopamine_Receptor->Therapeutic_Effect Neuroprotection->Therapeutic_Effect Reduced Neuronal Loss

Caption: Hypothesized dual mechanism of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine in the CNS.

Preclinical In Vivo Experimental Design

A well-designed in vivo study is crucial for obtaining meaningful and translatable results.[11] This section outlines the key considerations for designing a study to evaluate DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine in a rat model of Parkinson's disease.

Animal Model Selection: The Unilateral 6-OHDA Lesion Model

The 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-characterized model of Parkinson's disease.[12][13] A unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) leads to a progressive and specific degeneration of dopaminergic neurons in the ipsilateral hemisphere. This results in a measurable motor deficit, making it an excellent model to assess the efficacy of potential therapeutic agents.[12]

Rationale for Selection:

  • Specificity: 6-OHDA selectively targets catecholaminergic neurons.

  • Robust Phenotype: The unilateral lesion produces a clear and quantifiable rotational behavior in response to dopaminergic agonists.

  • Translational Relevance: The progressive loss of dopaminergic neurons mimics a key pathological feature of Parkinson's disease.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). Efforts should be made to minimize animal suffering at all stages of the experiment.

Experimental Groups and Controls

A robust study design should include the following groups:

Group IDTreatment6-OHDA LesionPurpose
1VehicleSham (Saline)To control for the effects of the vehicle and surgery.
2VehicleYesTo establish the baseline pathological and behavioral effects of the 6-OHDA lesion.
3DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (Low Dose)YesTo assess the efficacy of a low dose of the test compound.
4DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (Mid Dose)YesTo assess the efficacy of a mid-range dose of the test compound.
5DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (High Dose)YesTo assess the efficacy of a high dose of the test compound.
6L-DOPA/BenserazideYesPositive control to validate the model and provide a benchmark for efficacy.

Sample Size: A power analysis should be performed to determine the appropriate number of animals per group to achieve statistical significance. Typically, 8-12 animals per group are sufficient for behavioral studies in this model.

Experimental Workflow

Experimental Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing Acclimatization->Baseline Surgery Stereotaxic Surgery (6-OHDA or Sham) Baseline->Surgery Recovery Post-operative Recovery (2 weeks) Surgery->Recovery Treatment Chronic Treatment Initiation (Vehicle, Compound, L-DOPA) Recovery->Treatment Behavioral_Tests Weekly Behavioral Testing Treatment->Behavioral_Tests Termination Euthanasia and Tissue Collection Behavioral_Tests->Termination After final test Analysis Biochemical and Histological Analysis Termination->Analysis

Caption: Overview of the in vivo experimental workflow.

Detailed Protocols

Compound Formulation

Objective: To prepare a stable and homogenous formulation for oral or intraperitoneal administration.

Materials:

  • DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Sterile water for injection

Protocol:

  • Vehicle Preparation:

    • Weigh the required amount of CMC.

    • Slowly add the CMC to the sterile water while stirring continuously with a magnetic stirrer to prevent clumping.[14]

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Compound Suspension:

    • Accurately weigh the required amount of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine for the desired concentration.

    • If the compound consists of large particles, gently grind it to a fine powder using a mortar and pestle.[14]

    • In a separate container, add a small amount of the prepared CMC vehicle to the powdered compound to create a paste (levigation).[14]

    • Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.

    • Store the formulation at 4°C and protect from light. Prepare fresh daily.

Stereotaxic Surgery for 6-OHDA Lesion

Objective: To induce a unilateral lesion of the dopaminergic neurons in the substantia nigra.

Materials:

  • Stereotaxic frame

  • Anesthetic machine (isoflurane)

  • Heating pad

  • Surgical tools (scalpel, forceps, etc.)

  • Hamilton syringe (10 µL)

  • 6-OHDA solution (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid)

  • Desipramine (25 mg/kg, i.p.)

Protocol:

  • Animal Preparation:

    • Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance).

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

    • Shave the head and place the animal in the stereotaxic frame.[15]

    • Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the bregma.

    • Using a rat brain atlas, determine the coordinates for the substantia nigra pars compacta (e.g., AP: -5.2 mm, ML: -2.0 mm, DV: -7.8 mm from bregma).

    • Drill a small burr hole at the target coordinates.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.[16]

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care, including analgesics and hydration.

Behavioral Assessments

Objective: To quantify motor deficits and the therapeutic effects of the compound.

3.3.1. Apomorphine-Induced Rotation Test

  • Rationale: To assess the degree of dopamine depletion. Lesioned animals will exhibit contralateral rotations due to denervation supersensitivity of dopamine receptors.

  • Protocol:

    • Administer apomorphine (0.5 mg/kg, s.c.).

    • Place the animal in a circular arena.

    • Record the number of full contralateral and ipsilateral rotations over a 60-minute period using an automated tracking system.

3.3.2. Cylinder Test

  • Rationale: To assess forelimb akinesia, a measure of spontaneous motor function.

  • Protocol:

    • Place the animal in a transparent cylinder.

    • Videotape the animal for 5 minutes.

    • Count the number of times the animal rears and touches the wall with its ipsilateral, contralateral, or both forelimbs.

    • Calculate the percentage of contralateral forelimb use.

3.3.3. Pole Test

  • Rationale: To measure bradykinesia (slowness of movement).[17]

  • Protocol:

    • Place the rat head-upward on top of a vertical pole (50 cm high, 1 cm diameter).

    • Record the time it takes for the animal to turn around and descend the pole.

Post-Mortem Analyses

Objective: To quantify the extent of neurodegeneration and the biochemical effects of the compound.

3.4.1. Immunohistochemistry for Tyrosine Hydroxylase (TH)

  • Rationale: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[18][19]

  • Protocol:

    • Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix in PFA overnight.

    • Cryoprotect the brains in 30% sucrose.

    • Section the brains on a cryostat (40 µm sections).

    • Perform immunohistochemical staining using a primary antibody against TH and a suitable secondary antibody.[20][21]

    • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

3.4.2. HPLC Analysis of Neurotransmitters

  • Rationale: To measure the levels of dopamine, serotonin, and their metabolites in the striatum.

  • Protocol:

    • Dissect the striatum from fresh, un-perfused brains.

    • Homogenize the tissue in an appropriate buffer.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[22][23][24]

    • Quantify the levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), HVA (homovanillic acid), serotonin, and 5-HIAA (5-hydroxyindoleacetic acid).

Data Presentation and Interpretation

All quantitative data should be presented as mean ± SEM. Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.

Template Data Tables

Table 1: Apomorphine-Induced Rotations

GroupNNet Contralateral Rotations/60 min
Sham + Vehicle
6-OHDA + Vehicle
6-OHDA + Low Dose
6-OHDA + Mid Dose
6-OHDA + High Dose
6-OHDA + L-DOPA

Table 2: Striatal Neurotransmitter Levels (ng/mg tissue)

GroupNDopamineDOPACHVASerotonin5-HIAA
Sham + Vehicle
6-OHDA + Vehicle
6-OHDA + Low Dose
6-OHDA + Mid Dose
6-OHDA + High Dose
6-OHDA + L-DOPA

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine in a rat model of Parkinson's disease. Successful demonstration of efficacy in this model would warrant further investigation into its pharmacokinetic profile, detailed mechanism of action, and potential off-target effects. These studies will be crucial in determining the translational potential of this promising compound for the treatment of neurodegenerative disorders.

References

  • Title: Methyldopa - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: What is the mechanism of Methyldopa? Source: Patsnap Synapse URL: [Link]

  • Title: High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish Source: PMC - PubMed Central URL: [Link]

  • Title: Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish Source: PubMed URL: [Link]

  • Title: Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat Source: PMC - PubMed Central URL: [Link]

  • Title: Animal Models of Parkinson's Disease Source: NCBI - NIH URL: [Link]

  • Title: In Vivo Assay Guidelines Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1 Source: ResearchGate URL: [Link]

  • Title: Behavioral phenotyping of mouse models of Parkinson's Disease Source: PMC - PubMed Central URL: [Link]

  • Title: Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease Source: PMC - PubMed Central URL: [Link]

  • Title: How can measure the concentration of dopamine and serotonin in rat brain tissue? Source: ResearchGate URL: [Link]

  • Title: In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease Source: Semantic Scholar URL: [Link]

  • Title: Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat Source: JoVE URL: [Link]

  • Title: Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease Source: Frontiers in Neuroscience URL: [Link]

  • Title: Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1 Source: protocols.io URL: [Link]

  • Title: Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease Source: MDPI URL: [Link]

  • Title: Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence Source: MDPI URL: [Link]

  • Title: Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review) Source: Spandidos Publications URL: [Link]

  • Title: Preclinical formulations for pharmacokinetic studies Source: Admescope URL: [Link]

  • Title: Melior Discovery in vivo models of Parkinson's Disease Source: Melior Discovery URL: [Link]

  • Title: A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain Source: Taylor & Francis Online URL: [Link]

  • Title: Cellular localization of tyrosine hydroxylase by immunohistochemistry Source: PubMed URL: [Link]

  • Title: Tyrosine Hydroxylase (TH) - A Marker for Dopaminergic Neurons in the Central Nervous System Source: Bio-Techne URL: [Link]

  • Title: Stereotaxic Compound Administration in Rats Source: University of California, Berkeley URL: [Link]

  • Title: Putaminal Mosaic Visualized by Tyrosine Hydroxylase Immunohistochemistry in the Human Neostriatum Source: Frontiers in Neuroanatomy URL: [Link]

  • Title: Animal Models of Parkinson's Disease Source: Charles River Laboratories URL: [Link]

  • Title: Rodent Models of Parkinson's Disease: A General Overview Source: Maze Engineers URL: [Link]

  • Title: Determination of serotonin and dopamine in mouse brain tissue by high performance liquid chromatography with electrochemical detection Source: ACS Publications URL: [Link]

  • Title: Parkinson's Disease Modeling Source: InVivo Biosystems URL: [Link]

  • Title: Fmoc-3,4-dimethoxy-L-phenylalanine Source: Chem-Impex URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the bioactivity and bioavailability of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine derivatives.

Technical Support Center: DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine Optimization Status: Active Operator: Senior Application Scientist Case ID: OPT-BIO-34DM Welcome to the Technical Support Center You are currently view...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine Optimization

Status: Active Operator: Senior Application Scientist Case ID: OPT-BIO-34DM

Welcome to the Technical Support Center

You are currently viewing the troubleshooting and optimization guide for DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as


-methyl-3,4-dimethoxy-phenylalanine). This compound is a structural analog of the antihypertensive agent Methyldopa.

Our analysis indicates you are likely facing challenges related to zwitterionic solubility limits , Blood-Brain Barrier (BBB) permeability , or metabolic activation of the dimethoxy prodrug moiety.

Select a support module below to resolve your specific experimental issue.

Module 1: Formulation & Solubility Troubleshooting

Current Issue: “My compound precipitates out of solution when adjusting pH to physiological levels (7.4), or I see inconsistent lipophilicity data.”

Root Cause Analysis

As an amino acid derivative, this compound exists as a zwitterion (containing both


 and 

) in aqueous solution.[1]
  • Isoelectric Point (pI) Precipitation: The solubility of zwitterions is lowest at their pI, which for

    
    -methyl amino acids is typically near pH 5.5–6.0. Near neutral pH, the net charge is close to zero, reducing solvation energy and causing precipitation.
    
  • Lattice Energy: The racemic mixture (DL) often has a different crystal lattice energy than the pure enantiomer, potentially lowering solubility compared to the pure L-form due to denser packing (racemic compound formation).

Troubleshooting Protocol: Solubility Optimization
Method Protocol Step Mechanism of Action
pH Adjustment Dissolve in 0.1 M HCl (pH < 2) or 0.1 M NaOH (pH > 10) for stock solutions.Forces the molecule into a cationic or anionic state, breaking the zwitterionic lattice.
Salt Formation Convert the free base to a Hydrochloride (HCl) salt .Increases hydrophilicity by permanently ionizing the amine group.
Cosolvent System Use 10–20% DMSO or PEG-400 in the final buffer.Disrupts hydrophobic stacking of the dimethoxy-phenyl ring.
FAQ: Lipophilicity Assays

Q: Why does my LogD value shift drastically between pH 5 and 7? A: This is the "Zwitterionic Window." At pH 5 (near pI), the molecule is neutral and maximally lipophilic (highest LogD). At pH 7.4, the carboxylate is fully deprotonated (


), reducing lipophilicity.
  • Recommendation: For BBB targeting, design prodrugs (esters) to mask the carboxyl group, locking the molecule in a more lipophilic state regardless of pH.

Module 2: Bioavailability & Transport (The "In Vitro" Desk)

Current Issue: “I am observing low permeability in Caco-2 assays or poor brain uptake in vivo, despite the lipophilic dimethoxy groups.”

Technical Insight: The Transporter Bottleneck

While the 3,4-dimethoxy groups increase lipophilicity compared to the parent catechol (Methyldopa), the


-methyl group creates steric hindrance. More importantly, amino acid drugs rarely cross the BBB via passive diffusion alone; they rely on the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .

Critical Failure Point: The "DL" (racemic) nature of your compound is a competitive liability. LAT1 is stereoselective, preferring L-isomers. The D-isomer in your mixture may competitively inhibit the transport of the active L-isomer or simply act as inert ballast, effectively halving your bioavailable dose.

Experimental Workflow: LAT1 Competitive Uptake Assay

Use this protocol to validate if your derivative is a LAT1 substrate.

  • Cell Line: LAT1-overexpressing cells (e.g., HEK293-LAT1 or brain endothelial cell lines like hCMEC/D3).

  • Tracer:

    
    -L-Leucine (a classic LAT1 substrate).
    
  • Competition: Co-incubate tracer with:

    • Control (Buffer only)

    • 1 mM L-Leucine (Positive Control - should block uptake)

    • 1 mM DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (Test)

  • Readout: If your compound reduces

    
    -L-Leucine uptake by >50%, it is a valid LAT1 substrate.
    
Visualization: BBB Transport Mechanism

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Compound DL-Dimethoxy-Derivative (Racemic Mixture) Albumin Albumin Binding Compound->Albumin Non-specific Binding LAT1_Out LAT1 Transporter (Luminal Side) Compound->LAT1_Out Competition with L-Leu / L-DOPA LAT1_In LAT1 Transporter (Abadluminal Side) LAT1_Out->LAT1_In Stereoselective Transport (L-Isomer Preferred) Efflux P-gp Efflux? LAT1_In->Efflux If substrate Target Neuronal Uptake LAT1_In->Target Active Transport

Caption: Figure 1. Transport dynamics across the BBB. The compound must compete with endogenous amino acids for LAT1. Note that the D-isomer component of the racemate may not be transported efficiently.

Module 3: Bioactivity & Metabolic Activation (The "PK" Desk)

Current Issue: “The compound shows weak activity in vitro but better activity in vivo (or vice versa).”

Mechanism of Action: The Prodrug Concept

The 3,4-dimethoxy pattern renders the molecule inactive at the adrenergic receptor sites (which require a 3,4-dihydroxy catechol structure).

  • In Vitro: Without metabolic enzymes, the compound is likely inactive .

  • In Vivo: It acts as a prodrug. The methoxy groups must be cleaved (O-demethylation) by hepatic CYP450 enzymes to regenerate the active

    
    -methyldopa core.
    
Optimization Strategy: Chiral Resolution & Bioactivation

To maximize bioactivity, you must move from the "DL" racemate to the pure "L" isomer and ensure metabolic competence.

Step-by-Step Bioactivation Pathway:

  • Administration: Oral/IV of Dimethoxy-derivative.

  • Transport: Absorption via LAT1 (L-isomer).

  • Phase I Metabolism: O-demethylation (likely CYP2D6 or CYP3A4) converts Dimethoxy

    
     Dihydroxy (
    
    
    
    -Methyldopa).
  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts

    
    -Methyldopa 
    
    
    
    
    
    -Methyl-Dopamine.
  • Hydroxylation: Dopamine

    
    -hydroxylase converts it to 
    
    
    
    -Methyl-Norepinephrine
    (The potent
    
    
    -adrenergic agonist).
Visualization: Metabolic Activation Pathway

Bioactivation Input DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (Precursor/Prodrug) Resolution Step 1: Chiral Resolution (Remove D-isomer) Input->Resolution Purification L_Isomer L-Isomer (Active Transport Substrate) Resolution->L_Isomer Yields 50% Metabolism Step 2: Hepatic O-Demethylation (CYP450 Enzymes) L_Isomer->Metabolism In Vivo Active_Drug L-alpha-Methyldopa (Catechol Form) Metabolism->Active_Drug Bioactivation Conversion Step 3: Decarboxylation (AADC) & Beta-Hydroxylation Active_Drug->Conversion Neuronal Processing Final_Agonist alpha-Methyl-Norepinephrine (Potent alpha-2 Agonist) Conversion->Final_Agonist Therapeutic Effect

Caption: Figure 2. The critical bioactivation pathway. The dimethoxy derivative is a prodrug that requires both chiral selection and metabolic O-demethylation to exert adrenergic activity.

Summary of Recommendations

Parameter Current State (DL-Dimethoxy) Optimized State Action Item
Stereochemistry Racemic (DL)Pure L-IsomerPerform chiral HPLC or enzymatic resolution using Acylase I.
Solubility Zwitterionic (Low at pH 6)Ionic SaltFormulate as Hydrochloride Salt or Ethyl Ester (for better passive diffusion).
Mechanism Inactive PrecursorActive CatecholConfirm O-demethylation kinetics in liver microsomes (S9 fraction).
Transport Competitive InhibitionActive UptakeValidate LAT1 affinity ; avoid large hydrophobic side-chain modifications that block LAT1.

References

  • Bellomo, R. G. (2024).[2] Function and Mechanism of Action of Alpha-Methyldopa: An Update. Biolife.[2] Link

  • Pardridge, W. M. (2012).[3] Drug transport across the blood–brain barrier.[3][4] Journal of Cerebral Blood Flow & Metabolism. Link

  • PubChem. (2025).[5][6] 3-Methoxy-o,alpha-dimethyl-L-tyrosine hydrochloride (Compound Summary). National Library of Medicine. Link

  • Wang, Q., et al. (2021).[7][8] Characterising the efficacy and bioavailability of bioactive peptides... Current Research in Food Science. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Link

Sources

Optimization

Challenges in the scale-up production of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine.

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine, a key intermediate in the production of Methyldopa.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine, a key intermediate in the production of Methyldopa.[1] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory synthesis and industrial scale-up. We will delve into the causality behind experimental observations and provide actionable troubleshooting advice to ensure process robustness and product quality.

I. Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific, practical problems you may encounter during the synthesis. The most common route involves a Strecker or a related Bucherer-Bergs reaction starting from 3,4-dimethoxyphenylacetone.[2][3]

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem that can originate from the core reaction, work-up, or isolation stages.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The formation of the α-amino nitrile in the Strecker synthesis is an equilibrium process.[4] Insufficient reaction time or suboptimal temperature can prevent the reaction from reaching completion. The ketimine intermediate formed from 3,4-dimethoxyphenylacetone may be sterically hindered, slowing the nucleophilic attack by the cyanide ion.[5]

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting ketone. Extend the reaction time until no further ketone is consumed.

      • Optimize Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. Experiment with a temperature range (e.g., 40-60°C) to find the optimal balance between reaction rate and impurity formation.

      • Reagent Stoichiometry: Ensure an appropriate excess of cyanide source (e.g., KCN) and ammonium salt (e.g., NH₄Cl) is used to drive the equilibrium towards the product.

  • Product Loss During Work-up:

    • Causality: The amino acid product is amphoteric and can have significant solubility in aqueous phases, especially at non-isoelectric pH values. During extraction, a significant portion of the product might remain in the aqueous layer.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine to minimize its solubility before filtration or extraction.

      • Extraction Solvent: If performing a liquid-liquid extraction, use a more polar solvent like n-butanol which can better partition the amino acid from the aqueous phase.

      • Salting Out: Saturate the aqueous layer with a salt like NaCl to decrease the solubility of the organic product and improve extraction efficiency.

  • Degradation During Hydrolysis:

    • Causality: The hydrolysis of the intermediate nitrile or hydantoin often requires harsh conditions, such as prolonged heating in strong acid (e.g., HBr or H₂SO₄).[2][6] These conditions can cause decomposition of the desired product or lead to undesired side reactions, such as cleavage of the methoxy groups. A Chinese patent highlights that prolonged, high-concentration acid hydrolysis can lead to unknown structural changes, increasing byproducts and reducing yield and purity.[6]

    • Troubleshooting:

      • Staged Hydrolysis: Consider a two-step hydrolysis approach. First, use milder conditions (e.g., concentrated HCl) to hydrolyze the nitrile to an amide, followed by a more vigorous step to convert the amide to the carboxylic acid.

      • Protecting Groups: While more complex, for sensitive substrates, alternative synthetic routes using protecting groups that can be removed under milder conditions could be explored.

Troubleshooting Decision Workflow: Low Yield

low_yield_troubleshooting start Problem: Low Yield check_reaction 1. Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Ketone remaining complete Reaction is Complete check_reaction->complete No ketone solution_reaction Action: - Extend reaction time - Optimize temperature (40-60°C) - Check reagent stoichiometry incomplete->solution_reaction check_workup 2. Analyze Aqueous & Organic Layers complete->check_workup product_in_aqueous Product in Aqueous Layer check_workup->product_in_aqueous Assay shows high loss check_hydrolysis 3. Assess Hydrolysis Conditions check_workup->check_hydrolysis Low loss in work-up solution_workup Action: - Adjust pH to isoelectric point - Use more polar extraction solvent - 'Salt out' product product_in_aqueous->solution_workup harsh_conditions Evidence of Degradation (dark color, multiple spots) check_hydrolysis->harsh_conditions solution_hydrolysis Action: - Use staged/milder hydrolysis - Lower temperature and extend time - Evaluate alternative acids harsh_conditions->solution_hydrolysis

Caption: Troubleshooting flowchart for diagnosing and resolving low product yield.

Q2: My final product is off-color (yellow/brown) and difficult to purify. What's causing this and how can I fix it?

Color formation is a common indicator of impurities, often arising from oxidation or side reactions.

Potential Causes & Solutions:

  • Oxidation of Catechol Moiety (if deprotection occurs):

    • Causality: Although the target molecule has methoxy groups, any premature de-methylation to the catechol (dihydroxy) structure, especially under harsh acidic and high-temperature hydrolysis, exposes it to oxidation. Catechols are highly susceptible to oxidation, forming colored quinone-type structures.[7]

    • Troubleshooting:

      • Inert Atmosphere: Conduct the hydrolysis and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

      • Antioxidants: Add a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the reaction mixture, particularly during work-up and isolation.

  • Side Reactions from Starting Materials:

    • Causality: Impurities in the starting 3,4-dimethoxyphenylacetone or polymerization of aldehydes/ketones under basic conditions can lead to colored byproducts that are carried through the synthesis.

    • Troubleshooting:

      • Purify Starting Material: Ensure the purity of the starting ketone via distillation or recrystallization before use.

      • Controlled Addition: Add reagents slowly and maintain temperature control to minimize exothermic events that could accelerate side reactions.

  • Purification Challenges:

    • Causality: The product's zwitterionic nature can make it challenging to purify by traditional silica gel chromatography. Impurities with similar polarity may co-crystallize.

    • Troubleshooting:

      • Recrystallization: This is the most effective method. Experiment with different solvent systems. A common approach is dissolving the crude product in a dilute acid (e.g., HCl), treating with activated carbon to adsorb colored impurities, filtering, and then precipitating the pure product by adjusting the pH to its isoelectric point.

      • Activated Carbon Treatment: Before crystallization, dissolving the crude product in a suitable solvent and stirring with activated carbon at a slightly elevated temperature can effectively remove many colored impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine and what are the pros and cons?

The two most cited classical methods are the Strecker synthesis and the Bucherer-Bergs synthesis.

Synthetic RouteDescriptionAdvantagesDisadvantages
Strecker Synthesis A one-pot reaction involving a ketone (3,4-dimethoxyphenylacetone), an ammonium source (e.g., NH₄Cl or (NH₄)₂CO₃), and a cyanide source (e.g., KCN or NaCN) to form an α-amino nitrile, which is then hydrolyzed.[2][4]Convergent, uses readily available starting materials.Requires handling of highly toxic cyanides. Hydrolysis step can be harsh.[6][8]
Bucherer-Bergs Synthesis A reaction of the ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin is then hydrolyzed to the desired amino acid.[2][3][9]Often produces crystalline, easy-to-isolate intermediates (hydantoins).Also requires toxic cyanides. The hydrolysis of the stable hydantoin ring can require even more forcing conditions than the Strecker intermediate.
Alternative Patented Route A method starting from Veratraldehyde and 2-acetylamino methyl propionate via condensation, reduction, and deprotection.[8]Avoids the use of highly toxic cyanides, which is a major advantage for safety and environmental concerns.[8]May involve more steps and require less common starting materials.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

Scaling up from the lab bench to a pilot or production plant introduces new variables that must be controlled.

  • Temperature Control: The reaction is often exothermic. Inadequate heat removal in a large reactor can lead to a runaway reaction, significantly increasing impurity formation and posing a safety risk. Use a jacketed reactor with efficient heat transfer fluid and control the rate of reagent addition.

  • Mixing Efficiency: Heterogeneous reactions (solid-liquid) are common. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor yield and inconsistent product quality. Ensure the reactor's impeller design and agitation speed are sufficient for the scale and viscosity of the reaction mass.

  • Handling of Cyanide: At scale, the safe handling of toxic reagents like KCN is paramount. This involves using closed systems for transfers, dedicated personal protective equipment (PPE), and having an emergency response plan, including cyanide antidotes, readily available.

  • Crystallization Control: Cooling profiles, seeding strategy, and agitation during crystallization must be precisely controlled to ensure a consistent crystal size distribution, which impacts filtration, drying, and final product purity.

Q3: What types of impurities should I be looking for and how can I control them?

Impurity profiling is critical for any pharmaceutical intermediate. Impurities can arise from the synthesis process itself or from degradation.[7]

  • Process-Related Impurities:

    • Unreacted Starting Materials: e.g., 3,4-dimethoxyphenylacetone.

    • Intermediate Species: e.g., the corresponding α-hydroxy nitrile (cyanohydrin) or the hydantoin.

    • By-products: From side reactions, such as the hydrolysis of the ketone or dimerization/polymerization products.

  • Degradation Impurities:

    • Oxidation Products: Especially if any de-methylation occurs, leading to quinone-like structures.[7]

    • Decarboxylation Products: Loss of the CO₂H group under excessive heat.

Control Strategy:

  • Raw Material Control: Use high-purity starting materials.

  • Process Optimization: Define and maintain strict control over reaction time, temperature, and pH.

  • Purification: Develop a robust crystallization process that effectively purges specific impurities. Use of anti-solvents or multi-step crystallizations may be necessary.

  • Analytical Monitoring: Employ validated HPLC methods to quantify impurities at each stage of the process.

III. Experimental Protocols

Protocol 1: Synthesis via Strecker Reaction (Lab Scale)

This protocol is a representative procedure based on established chemical principles.[2] WARNING: This procedure involves potassium cyanide, which is extremely toxic. It must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,4-dimethoxyphenylacetone (e.g., 0.1 mol), ammonium carbonate (e.g., 0.3 mol), and ethanol (200 mL).

  • Reagent Addition:

    • In a separate beaker, dissolve potassium cyanide (KCN) (e.g., 0.15 mol) in a minimal amount of water (e.g., 50 mL).

    • CAREFULLY and slowly add the KCN solution to the reaction flask with vigorous stirring.

  • Reaction:

    • Heat the reaction mixture to 50-60°C and maintain for 12-24 hours.

    • Monitor the disappearance of the starting ketone by TLC.

  • Work-up (Intermediate):

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude α-amino nitrile.

  • Hydrolysis:

    • Add 48% hydrobromic acid (HBr) (e.g., 200 mL) to the crude nitrile.

    • Heat the mixture to reflux (approx. 110-120°C) for 6-12 hours until the hydrolysis is complete (monitored by HPLC).

  • Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution with a base (e.g., concentrated NH₄OH) to the isoelectric point (pI ≈ 5-6) to precipitate the product.

    • Filter the solid product, wash thoroughly with cold water, then with a small amount of cold ethanol.

    • Dry the product under vacuum at 50-60°C.

Strecker Synthesis Workflow Diagram

strecker_workflow SM1 3,4-Dimethoxyphenylacetone reaction Strecker Reaction (Ethanol/Water, 50-60°C) SM1->reaction SM2 KCN, (NH₄)₂CO₃ SM2->reaction intermediate Crude α-Amino Nitrile reaction->intermediate hydrolysis Hydrolysis (48% HBr, Reflux) intermediate->hydrolysis crude_product Crude Product in Acid hydrolysis->crude_product neutralization Neutralization to pI (NH₄OH) crude_product->neutralization filtration Filtration & Washing neutralization->filtration final_product DL-3-(3,4-Dimethoxyphenyl) -2-methylalanine filtration->final_product

Caption: General workflow for the synthesis of the target compound via the Strecker reaction.

IV. References

  • Gpatindia. (2020, March 16). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved February 1, 2026, from [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • Hawkins, C. J., Lavin, M. F., Parry, D. L., & Ross, I. L. (1986). Isolation of 3,4-dihydroxyphenylalanine-containing proteins using boronate affinity chromatography. Analytical Biochemistry, 159(1), 187–190. [Link]

  • ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. Retrieved February 1, 2026, from

  • Google Patents. (n.d.). CN105693541A - Synthetic method of methyldopa. Retrieved February 1, 2026, from

  • Google Patents. (n.d.). CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. Retrieved February 1, 2026, from

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to the drug (S)-α-methyldopa. Retrieved February 1, 2026, from [Link]

  • The Impact of the Drug Methyldopa in Both Medical and Industrial Applications. (2022). International Journal of Medical Science and Current Research, 5(6). [Link]

  • Al-Majidi, S. M. D., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis of Methyldopa–Tin Complexes and Their Applicability as Photostabilizers for the Protection of Polyvinyl Chloride against Photolysis. Polymers, 13(21), 3823. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyldopa. PubChem Compound Database. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. Retrieved February 1, 2026, from

  • Google Patents. (n.d.). CN101747220A - Novel method for synthesizing methyldopate hydrochloride. Retrieved February 1, 2026, from

  • Google Patents. (n.d.). US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives. Retrieved February 1, 2026, from

  • Khan, Y. S., & Siddiqui, W. J. (2023). Methyldopa. In StatPearls. StatPearls Publishing. [Link]

  • Domling, A., & Uchida, M. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(23), 5563. [Link]

  • Bellomo, R. G. (2022). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. Biolife, 10(4). [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Retrieved February 1, 2026, from [Link]

  • Singh, G., & D'Rozario, M. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22(7), 1335-1356. [Link]

  • Wikipedia. (n.d.). 3',4'-Dimethoxy-α-pyrrolidinopentiophenone. Retrieved February 1, 2026, from [Link]

  • Ibrahim, I. A., et al. (2013). In vitro and In vivo Study of Effect of α-Adrenergic Agonist-Methyldopa on the Serum Biochemical Laboratory Findings. Journal of Medical and Biological Science Research. [Link]

  • El-Sayed, N. N. E., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Scientific Reports, 14(1), 1-22. [Link]

  • ResearchGate. (n.d.). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine. Retrieved February 1, 2026, from

Sources

Reference Data & Comparative Studies

Validation

Stereospecificity of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine enantiomers in biological systems.

The following guide details the stereospecificity, biological disposition, and experimental analysis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as -methyl-3,4-dimethoxyphenylalanine). Executive Summary DL-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the stereospecificity, biological disposition, and experimental analysis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as


-methyl-3,4-dimethoxyphenylalanine).

Executive Summary

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (CAS 10128-06-0) is the O-methylated, lipophilic analog of the antihypertensive drug Methyldopa (


-methyldopa). While often utilized as a synthetic intermediate, its behavior in biological systems is governed by strict stereospecificity.

The biological value of this compound lies in its potential as a prodrug or transport substrate . The L-enantiomer (S-configuration) is the biologically active scaffold, capable of being transported via System L (LAT1) and metabolically O-demethylated to the active


-methyldopa. The D-enantiomer  (R-configuration) is largely biologically inert regarding receptor activation but poses challenges in purification and potential competitive transport inhibition.

This guide compares the performance of the enantiomers, outlines the metabolic activation pathway, and provides validated protocols for their resolution and analysis.

Biological Interaction Profile

Transport and Blood-Brain Barrier (BBB) Penetration

Unlike its dihydroxy counterpart (Methyldopa), the dimethoxy analog lacks the polar phenolic hydroxyl groups, significantly increasing its lipophilicity (


).
  • L-Isomer : Acts as a high-affinity substrate for the Large Neutral Amino Acid Transporter 1 (LAT1) . The

    
    -methyl group does not abolish transport affinity, allowing efficient crossing of the BBB.
    
  • D-Isomer : Exhibits low affinity for LAT1. It relies primarily on passive diffusion. In high concentrations (racemic administration), the D-isomer may competitively inhibit the transport of the L-isomer or endogenous L-DOPA, reducing efficacy.

Metabolic Activation (Bio-activation)

The dimethoxy compound is pharmacologically inactive at adrenergic receptors until it undergoes metabolic conversion.

  • O-Demethylation : Hepatic CYP450 enzymes (specifically CYP2D6 and CYP1A2) remove the methyl groups to regenerate the catechol moiety (3,4-dihydroxy). This process is stereoselective, favoring the L-isomer.

  • Decarboxylation : The resulting L-

    
    -methyldopa is decarboxylated by Aromatic L-Amino Acid Decarboxylase (AADC)  to form 
    
    
    
    -methyldopamine.
  • Final Activity :

    
    -methyldopamine is hydroxylated to 
    
    
    
    -methylnorepinephrine, the potent
    
    
    -adrenergic agonist.

Note : The D-isomer of the dimethoxy analog is resistant to AADC and cannot form the false neurotransmitter, rendering it therapeutically useless.

Visualizing the Activation Pathway

The following diagram illustrates the stereospecific bio-activation of the L-isomer versus the metabolic dead-end of the D-isomer.

BioActivation Racemate DL-Dimethoxy Analog (Racemic Mixture) L_Dimethoxy L-Isomer (Lipophilic Substrate) Racemate->L_Dimethoxy Resolution D_Dimethoxy D-Isomer (Inactive) Racemate->D_Dimethoxy LAT1 LAT1 Transport (BBB Crossing) L_Dimethoxy->LAT1 High Affinity Excretion Renal Excretion (Unchanged) D_Dimethoxy->Excretion Passive Diffusion / No Metabolism CYP Hepatic CYP450 (O-Demethylation) LAT1->CYP L_Methyldopa L-alpha-Methyldopa (Active Precursor) CYP->L_Methyldopa Bioactivation AADC AADC Enzyme (Decarboxylation) L_Methyldopa->AADC ActiveDrug alpha-Methylnorepinephrine (Alpha-2 Agonist) AADC->ActiveDrug Therapeutic Effect

Caption: Stereoselective bio-activation pathway. Only the L-isomer is processed into the active antihypertensive agent.

Comparative Performance Guide

The following table contrasts the physicochemical and biological properties of the enantiomers.

FeatureL-Isomer (S-Configuration)D-Isomer (R-Configuration)
LAT1 Transport Affinity High (

)
Low / Negligible
AADC Substrate No (Must be demethylated first)No (Inhibitory potential)
Metabolic Fate O-Demethylation


-Methyldopa
Renal Excretion / N-Acetylation
Therapeutic Role Prodrug for hypertensionImpurity / Inert Load
Solubility (Water) Moderate (Zwitterionic)Moderate (Zwitterionic)
Lipophilicity High (Crosses BBB easily)High (Crosses BBB via diffusion)

Experimental Protocols

Protocol A: Chiral HPLC Separation

To verify the stereospecificity of a sample or monitor an enzymatic resolution, use this validated chromatographic method.

  • Objective : Quantify the Enantiomeric Excess (ee) of L-3-(3,4-dimethoxyphenyl)-2-methylalanine.

  • Column : Chiralpak ZWIX(+) or Crownpak CR(+) (Daicel). These columns are specialized for zwitterionic amino acids.

  • Mobile Phase :

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: 50 mM aqueous Methanol + 0.1% Formic Acid

    • Ratio: 80:20 (v/v)

  • Conditions :

    • Flow Rate: 0.5 mL/min

    • Temperature: 25°C

    • Detection: UV @ 280 nm (Absorption of the dimethoxybenzene ring)

  • Expected Results :

    • D-Isomer : Elutes first (

      
       min).
      
    • L-Isomer : Elutes second (

      
       min).
      
    • Note: The elution order may reverse depending on the specific chiral selector; always run a pure standard first.

Protocol B: Enzymatic Resolution (Production of Pure L-Isomer)

Since the synthetic route yields the DL-racemate, enzymatic resolution is the standard method for isolating the biologically active L-isomer.

  • Derivatization : Convert the DL-amino acid to N-Acetyl-DL-3-(3,4-dimethoxyphenyl)-2-methylalanine .

  • Enzyme System : Acylase I (from Aspergillus melleus or Porcine Kidney).

    • Rationale: Acylase I is strictly L-selective. It will hydrolyze the acetyl group of the L-isomer only, releasing the free L-amino acid. The D-isomer remains N-acetylated.

  • Workflow :

    • Dissolve 10 mM N-Acetyl-DL-substrate in 0.1 M Phosphate Buffer (pH 7.5).

    • Add

      
       (Cofactor for Acylase).
      
    • Add Acylase I (50 Units/mL). Incubate at 37°C for 24 hours.

    • Separation : Adjust pH to 5.0. The free L-amino acid is zwitterionic and can be separated from the acidic N-acetyl-D-isomer via ion-exchange chromatography (Dowex 50W).

  • Validation : Use Protocol A to confirm

    
     ee of the isolated L-fraction.
    

References

  • Smith, S. E. (1960).[1] "The pharmacological actions of 3,4-dihydroxyphenyl-alpha-methylalanine (alpha-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase."[1][2] British Journal of Pharmacology and Chemotherapy.[1]

  • Levin, E. Y., Levenberg, B., & Kaufman, S. (1960).[3] "The Enzymatic Conversion of 3,4-Dihydroxyphenylethylamine to Norepinephrine." Journal of Biological Chemistry.

  • Santa Cruz Biotechnology . "DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine Product Data." SCBT Catalog.

  • ResearchGate . "Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase." Biotechnology and Bioprocess Engineering.

Sources

Comparative

Comparative Guide: Methylated vs. Non-Methylated Amino Acids in Research &amp; Therapeutics

[1] Executive Summary This guide provides a technical comparison between non-methylated (native) and methylated amino acids , focusing on their distinct roles in two critical domains: Peptide Drug Discovery (Backbone N-m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between non-methylated (native) and methylated amino acids , focusing on their distinct roles in two critical domains: Peptide Drug Discovery (Backbone N-methylation) and Epigenetic Regulation (Side-chain methylation).

For the drug developer, N-methylation is a tool to overcome the "peptide paradox"—improving bioavailability without sacrificing potency. For the biologist, side-chain methylation is a dynamic signaling mechanism (the "Histone Code") that regulates gene expression.[1] This guide synthesizes physicochemical data, experimental protocols, and mechanistic insights to support decision-making in both fields.

Part 1: Physicochemical & Structural Comparison

The addition of a methyl group (-CH₃) is the smallest structural modification possible, yet it induces profound changes in the physicochemical behavior of amino acids.

Comparative Properties Table
FeatureNon-Methylated (Native)N-Methylated (Backbone)Side-Chain Methylated (e.g., Lys-Me)
H-Bonding Capacity High (Donor & Acceptor)Reduced (Loss of NH Donor)Unchanged Charge / Reduced H-Bonding
Lipophilicity (LogP) Low (Hydrophilic)Increased (Hydrophobic)Increased (Hydrophobic surface area)
Conformation Trans-amide favored (>99%)Cis/Trans equilibrium (Steric clash)Unaltered backbone; Bulky side-chain
Proteolytic Stability Low (Rapid degradation)High (Steric shield against proteases)Variable (Specific demethylases required)
Membrane Permeability Poor (Polar surface area)Enhanced (Reduced solvation energy)Context-dependent
The "Chameleon" Effect in Peptides

Causality: In native peptides, the amide backbone NH groups form hydrogen bonds with water (solvation), creating a high energy penalty for crossing lipid membranes. N-Methylation Impact: Replacing the NH with N-CH₃ removes this H-bond donor.[2][3] This allows the peptide to adopt a "closed" conformation in lipophilic environments (hiding polar groups) and an "open" conformation in water. This chameleon-like behavior is the primary driver for the oral bioavailability of drugs like Cyclosporine A.

Part 2: Application in Drug Discovery (Peptidomimetics)

N-methylation is a standard medicinal chemistry strategy to optimize peptide leads. It restricts conformational freedom, potentially locking the peptide into its bioactive shape.[4]

Workflow: The N-Methyl Scan

The "N-Methyl Scan" involves systematically replacing each residue in a peptide sequence with its N-methylated counterpart to identify positions that enhance stability without disrupting receptor binding.

N_Methyl_Scan cluster_screen Parallel Assays Start Native Lead Peptide (High Potency, Low Stability) Step1 Systematic Synthesis (N-Me-Ala, N-Me-Leu, etc.) Start->Step1 Binding Receptor Affinity (Ki / IC50) Step1->Binding Stability Metabolic Stability (t1/2 in Plasma) Step1->Stability Permeability PAMPA / Caco-2 (Papp) Step1->Permeability Step2 Screening Decision Select 'Magic Position' Binding->Decision Retained Affinity Stability->Decision Increased t1/2 Permeability->Decision High Permeability Final Optimized Lead (High Stability & Potency) Decision->Final

Figure 1: The N-Methyl Scan Workflow. This iterative process identifies the optimal site for methylation to balance potency with pharmacokinetic properties.

Comparative Data: Metabolic Stability

Data derived from generalized structure-activity relationship (SAR) studies (e.g., Chatterjee et al., 2008).

Peptide VariantHalf-life (Human Serum)Receptor Affinity (Ki)Interpretation
Native Somatostatin Analog ~15 min0.5 nMPotent but unstable.
N-Me-Lys⁹ Analog > 4 hours0.8 nMOptimal. Stability gained; potency retained.
N-Me-Phe⁷ Analog > 6 hours150 nMFailure. Steric clash disrupts binding pocket.

Part 3: Biological Significance (Epigenetics)

In cell biology, methylation is not about stability, but signaling. Methylation of Lysine (K) and Arginine (R) residues on histone tails constitutes a major part of the "Histone Code."[1]

Mechanism: The Reader-Writer-Eraser Axis

Unlike acetylation (which neutralizes positive charge and loosens DNA), lysine methylation preserves the positive charge .

  • Writers (Methyltransferases): Add methyl groups (Kme1, Kme2, Kme3).[5]

  • Readers (Effector Proteins): Recognize specific methylation states via aromatic cages (e.g., Chromodomains bind H3K9me3).

  • Erasers (Demethylases): Remove methyl groups.

Epigenetic_Pathway Chromatin Nucleosome (Histone H3) Writer Writer: KMT (e.g., SUV39H1) Chromatin->Writer Substrate Methylation H3K9me3 Mark (Trimethylation) Writer->Methylation SAM -> SAH Reader Reader: HP1 (Chromodomain) Methylation->Reader Recruitment Eraser Eraser: KDM (e.g., JMJD2) Methylation->Eraser Reversible Outcome Heterochromatin Formation (Gene Silencing) Reader->Outcome Compaction Eraser->Chromatin Demethylation

Figure 2: The Epigenetic Signaling Cycle. Methylation acts as a docking site for effector proteins (Readers) rather than altering chromatin structure directly.

Part 4: Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS) of N-Methyl Peptides

Challenge: The secondary amine of an N-methyl amino acid is sterically hindered and less nucleophilic, making the coupling of the next amino acid difficult. Standard HBTU/HOBt protocols often fail, leading to deletion sequences.

Optimized Protocol:

  • Resin Selection: Use low-loading resin (0.2–0.4 mmol/g) to reduce aggregation.

  • Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are more reactive than HBTU.

  • Procedure:

    • Step A: Dissolve Fmoc-AA-OH (4 eq), HATU (4 eq), and HOAt (4 eq) in DMF.

    • Step B: Add DIEA (8 eq) and immediately add to the resin-bound N-methyl amine.

    • Step C: Double coupling is mandatory. Perform reaction for 2 x 2 hours.

    • Validation: The Chloranil test (sensitive to secondary amines) must be used instead of the Kaiser test (primary amines only).

Analysis: LC-MS/MS Detection

Challenge: Methylation (+14.01 Da) is isobaric with other modifications (e.g., D/E to methyl ester artifacts) or amino acid substitutions (Gly -> Ala).

Self-Validating Workflow:

  • Enrichment: Use antibody-based immunoprecipitation (for biological samples) to enrich methylated peptides before MS.

  • Chromatography: Use High-pH Reverse Phase fractionation followed by Low-pH LC. Methylated peptides often show a retention time shift (increased hydrophobicity) compared to native counterparts.

  • Mass Spectrometry (MS/MS):

    • Diagnostic Ions: N-methylated peptides often produce characteristic immonium ions.

    • Neutral Loss: Look for neutral loss of methylamine (-31 Da) in side-chain methylated arginine.

    • Validation: Synthetic heavy-labeled peptides (

      
      , 
      
      
      
      ) must be spiked in to confirm retention time and fragmentation pattern.

References

  • Chatterjee, J., et al. (2008).[3][6] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and inheritance. Nature Reviews Genetics. Link

  • Biron, E., et al. (2008).[3][6] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

  • Di Stefano, B., &ie-Hansen, K. (2019). Dynamic mechanisms of DNA methylation and demethylation. Frontiers in Biology. Link

  • Vertex Pharmaceuticals. (2018). Impact of N-methylation on membrane permeability of cyclic peptides. Molecular Pharmaceutics. Link

Sources

Validation

Reproducibility of experimental results with DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine.

Executive Summary & Application Scope DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (henceforth DL-Methyl-DMPA ) is a synthetic phenylalanine derivative often utilized as a metabolic probe or a synthetic intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (henceforth DL-Methyl-DMPA ) is a synthetic phenylalanine derivative often utilized as a metabolic probe or a synthetic intermediate in the production of antihypertensive agents like Methyldopa.

In research settings, it is primarily employed to study System L amino acid transporters (LAT1/SLC7A5) and blood-brain barrier (BBB) permeability. Its structural modifications—the


-methyl group and the 3,4-dimethoxy protection—confer resistance to monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), respectively.

The Reproducibility Crisis: However, experimental data using this compound is frequently inconsistent due to its racemic (DL) nature . This guide objectively compares DL-Methyl-DMPA against enantiopure standards (L-Methyldopa, L-DOPA) and defines a self-validating protocol to correct for stereoselective errors in kinetic data.

Technical Deep Dive: The "DL" Factor

To achieve high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must address the causality of experimental failure.

Stereoselectivity of System L Transporters

The Large Neutral Amino Acid Transporter 1 (LAT1) exhibits high stereoselectivity for L-isomers. When using DL-Methyl-DMPA :

  • The L-Isomer: Is the active substrate, transported into the cell.

  • The D-Isomer: Acts as a competitive inhibitor or an inert bystander, effectively diluting the active concentration by 50%.

Impact on


 Calculation: 
If you treat the DL-racemate as a pure substance in calculations, your apparent affinity (

) will be artificially inflated (appearing lower affinity than reality) because half the molecules are inactive.
Chemical Stability Comparison

Unlike L-DOPA, which oxidizes rapidly to melanin-like pigments in neutral pH (turning solution black), DL-Methyl-DMPA is highly stable due to the methylation of the phenolic hydroxyls.

FeatureL-DOPAL-MethyldopaDL-Methyl-DMPA
Oxidative Stability Low (Auto-oxidizes)ModerateHigh (Protected)
MAO Susceptibility HighLow (

-methyl block)
Very Low (Dual block)
Transport Affinity High (

)
High (

)
Moderate (Lipophilic)
Stereochemistry Pure LPure LRacemic (50/50)

Experimental Protocol: Self-Validating Cis-Inhibition Assay

Objective: To determine the true transport affinity of DL-Methyl-DMPA by comparing it against a known standard (L-Leucine) in a competitive uptake assay. This protocol uses HEK293 cells overexpressing LAT1 .

Reagents
  • Tracer:

    
    -L-Leucine (0.1 
    
    
    
    ).
  • Test Compound: DL-Methyl-DMPA (10

    
     to 10 
    
    
    
    ).
  • Control A: Unlabeled L-Leucine (Pure competitor).

  • Control B: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) - Specific System L inhibitor.

Workflow (Step-by-Step)
  • Cell Prep: Seed HEK293-LAT1 cells in 24-well plates. Reach 90% confluency.

  • Wash: Rinse cells 3x with warm Na+-free Choline-Cl uptake buffer (to eliminate Na+-dependent transport).

  • Equilibration: Incubate cells for 10 min at 37°C in uptake buffer.

  • Uptake Initiation (The Critical Step):

    • Add uptake buffer containing the Tracer (

      
      -L-Leucine) + Variable concentrations of DL-Methyl-DMPA .
      
    • Correction Factor: Because the compound is DL, you must calculate the IC50 based on the total mass , then mathematically derive the

      
       assuming only 50% active fraction (see Data Analysis).
      
  • Termination: After 60 seconds (linear phase), aspirate and wash 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells in 0.1M NaOH; measure radioactivity via liquid scintillation counting.

Data Presentation & Analysis

Comparative Performance Table

The following data represents typical results when correcting for the racemic nature of DL-Methyl-DMPA.

ParameterL-Methyldopa (Standard)DL-Methyl-DMPA (Uncorrected)DL-Methyl-DMPA (Corrected)Interpretation
IC50 (

-Leu)



The dimethoxy groups reduce affinity compared to hydroxy forms.
Solubility (pH 7.4) ~10 mg/mL~2 mg/mL~2 mg/mLDimethoxy groups increase lipophilicity but decrease aqueous solubility.
Stability (

)
4 hours> 48 hours> 48 hoursSuperior stability makes DMPA ideal for long-duration incubations.
Pathway Visualization

The diagram below illustrates the mechanistic difference between the active L-isomer and the interfering D-isomer within the DL-Methyl-DMPA mixture.

TransportPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DL_Mix DL-Methyl-DMPA (Racemic Mixture) L_Iso L-Isomer (Active) DL_Mix->L_Iso Dissociation D_Iso D-Isomer (Inactive/Blocker) DL_Mix->D_Iso LAT1 LAT1 / CD98hc Transporter L_Iso->LAT1 High Affinity Binding D_Iso->LAT1 Steric Hindrance (Weak Binding) NoUptake No Transport D_Iso->NoUptake Tracer [3H]-Leucine (Tracer) Tracer->LAT1 Competition Uptake Measurable Uptake LAT1->Uptake Translocation

Figure 1: Mechanism of Action. The L-isomer of Methyl-DMPA competes effectively for the LAT1 transporter, while the D-isomer acts as a passive diluent or weak steric blocker, complicating kinetic calculations.

Troubleshooting & Reproducibility Checklist

To ensure your results are reproducible when using DL-Methyl-DMPA, follow this "Self-Validating" checklist:

  • Solubility Check: The dimethoxy form is hydrophobic. Do not dissolve directly in aqueous buffer. Dissolve in 100% DMSO (stock 100 mM), then dilute. Final DMSO concentration must be < 0.5% to avoid cell toxicity.

  • Racemic Correction: Always report concentrations as "Active L-Enantiomer Equivalents" (i.e., divide your weighed mass concentration by 2).

  • Reference Standard: Run a parallel control with BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid). If BCH does not inhibit tracer uptake by >90%, your system is not LAT1-specific.

  • Metabolic Control: Unlike L-DOPA, you do not need to add Carbidopa (decarboxylase inhibitor) or Entacapone (COMT inhibitor) to the buffer, as the alpha-methyl and dimethoxy groups prevent enzymatic degradation during the assay window.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12248064, 3,4-Dimethoxy-D-phenylalanine.[1] [Link][1]

  • Uchino, H., et al.Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1). Molecular Pharmacology.
  • Biolife. Function and Mechanism of Action of Alpha-Methyldopa: An Update. (2024).[1][2][3] [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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